A Comprehensive Technical Guide to 2-Bromo-4-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 2-Bromo-4-methylbenzylamine (CAS No. 865718-75-8), a substituted benzylamine intermediate with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Bromo-4-methylbenzylamine (CAS No. 865718-75-8), a substituted benzylamine intermediate with potential applications in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a robust working knowledge base. The guide covers physicochemical properties, a proposed two-step synthetic pathway including a detailed experimental protocol, predicted spectroscopic characteristics, potential applications in drug discovery, and comprehensive safety and handling information. This document is intended to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize 2-Bromo-4-methylbenzylamine in their work.
Introduction and Chemical Identity
2-Bromo-4-methylbenzylamine is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group. The unique positioning of these functional groups—the bromine at position 2, the methyl group at position 4, and the aminomethyl group at position 1—creates a specific electronic and steric profile that makes it an intriguing building block for more complex molecules. Halogenated and alkylated benzylamines are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The primary amine group offers a reactive handle for derivatization, while the bromo- and methyl-substituted aromatic ring provides a scaffold that can be further modified or can influence the pharmacological properties of a final compound.
Table 1: Physicochemical Properties of 2-Bromo-4-methylbenzylamine
An In-depth Technical Guide to (2-Bromo-4-methylphenyl)methanamine For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromo-4-methylphenyl)methanamine, commonly referred to as 2-bromo-4-methylben...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (2-Bromo-4-methylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-methylphenyl)methanamine, commonly referred to as 2-bromo-4-methylbenzylamine, is a substituted benzylamine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom and a methyl group on the aromatic ring, offers versatile reactivity for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, key applications in medicinal chemistry, and essential safety and handling procedures. The content herein is synthesized from established literature and safety data to ensure technical accuracy and practical utility for professionals in research and development.
Chemical Identity and Properties
The formal IUPAC name for 2-bromo-4-methylbenzylamine is (2-Bromo-4-methylphenyl)methanamine . Its identity is confirmed by its unique CAS number, 865718-75-8.[1] The molecule consists of a benzylamine core substituted with a bromine atom at position 2 and a methyl group at position 4 of the benzene ring.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. Data for closely related analogs are included for comparative context where direct data for the primary compound is not available.
The synthesis of (2-bromo-4-methylphenyl)methanamine can be strategically approached from its corresponding aldehyde, 2-bromo-4-methylbenzaldehyde. This multi-step synthesis ensures high purity and yield, which is critical for subsequent applications in drug development.
Synthesis Workflow Overview
The overall synthetic pathway involves the conversion of 2-bromo-4-methylaniline to the intermediate aldehyde, followed by reductive amination to yield the target benzylamine.
Caption: Synthetic workflow from aniline to the target benzylamine.
Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde
This protocol is adapted from a procedure for synthesizing substituted benzaldehydes from anilines.[7]
Step 1: Diazotization of 2-Bromo-4-methylaniline
In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 ml of water.[7]
Slowly add 57 ml of concentrated hydrochloric acid while stirring.
Cool the mixture to room temperature, add 100 g of ice, and maintain the temperature between -5°C and +5°C using an ice-salt bath.
Dropwise, add a solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water to the stirred mixture to form the diazonium salt solution.[7]
Step 2: Preparation of the Aldehyde
In a separate 3-liter flask, prepare an aqueous 10% formaldoxime solution.
To the formaldoxime solution, add 6.5 g of hydrated cupric sulfate, 1.0 g of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water.
Maintain the solution at 10–15°C and stir vigorously.
Slowly introduce the neutral diazonium salt solution from Step 1 below the surface of the formaldoxime solution.
After the reaction is complete, the mixture is worked up by extraction with ether, followed by purification via distillation under reduced pressure to yield 2-bromo-4-methylbenzaldehyde (boiling point 114–115°C at 5 mm Hg).[7]
Experimental Protocol: Reductive Amination
This is a general procedure for the conversion of an aldehyde to a primary amine.
Step 1: Imine Formation and Reduction
In a stainless steel autoclave reactor, charge 1 mmol of 2-bromo-4-methylbenzaldehyde, a suitable solvent (e.g., ethanol, 8 mL), and a catalyst (e.g., a cobalt-based or palladium catalyst, 20 mg).[8]
Add a source of ammonia, such as ammonium hydroxide (2 mL).[8]
Seal the reactor and purge it several times with hydrogen gas to remove air.
Pressurize the reactor with hydrogen gas (e.g., 1 MPa) and stir the mixture at a designated temperature (e.g., 120°C) for several hours.[8][9]
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, cool the reactor, release the pressure, and filter off the catalyst.
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield pure (2-bromo-4-methylphenyl)methanamine.
Applications in Drug Discovery and Organic Synthesis
(2-Bromo-4-methylphenyl)methanamine is a versatile intermediate. The bromine atom and the primary amine group are key functional handles for introducing molecular diversity.
Role as a Pharmacophore Precursor
While direct applications of the title compound are proprietary or in early-stage research, its precursor, 2-bromo-4-methylbenzaldehyde, is a documented starting material for synthesizing molecules with significant therapeutic potential.
Protein Kinase Inhibitors: The aldehyde has been used as a starting material in the preparation of protein kinase inhibitors, a major class of drugs for cancer therapy.[10]
Antidepressant Drug Development: Literature suggests the use of 2-bromo-4-methylbenzaldehyde in the development of antidepressant medications.[6]
The amine derivative, (2-bromo-4-methylphenyl)methanamine, is an ideal successor for these pathways, allowing for the construction of amides, sulfonamides, and secondary/tertiary amines, which are common moieties in active pharmaceutical ingredients (APIs).
Utility in Coupling Reactions
The aryl bromide functionality is a key substrate for various palladium-catalyzed cross-coupling reactions. This allows for the construction of complex bi-aryl structures or the introduction of other functional groups.
Caption: Key cross-coupling reactions utilizing the aryl bromide.
The Sonogashira coupling of related bromo-benzaldehydes, for instance, is a well-established method for creating carbon-carbon bonds, a reaction that is equally applicable to the benzylamine derivative.[6]
Analytical Characterization
The identity and purity of (2-bromo-4-methylphenyl)methanamine are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, a singlet for the methyl protons, and a distinct pattern of signals in the aromatic region corresponding to the three protons on the substituted ring.
¹³C NMR: Will show characteristic peaks for the benzylic carbon, the methyl carbon, and the eight aromatic carbons, including two quaternary carbons attached to bromine and the benzyl group.
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the N-H bonds of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-Br stretching. The C-N stretching frequency would also be observable.[11]
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Safety, Handling, and Storage
Handling (2-bromo-4-methylphenyl)methanamine requires adherence to strict safety protocols due to the hazards associated with benzylamines and halogenated aromatic compounds.
GHS Hazard Classification
Based on data for analogous compounds like 3-Bromo-N-methylbenzylamine and 4-Methylbenzylamine, the following hazards are anticipated.[12]
Hazard Class
GHS Statement
Pictogram
Acute Toxicity, Oral
H302: Harmful if swallowed
Warning
Skin Corrosion/Irritation
H314: Causes severe skin burns and eye damage
Danger
Serious Eye Damage
H318: Causes serious eye damage
Danger
Recommended Safety Precautions
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated laboratory fume hood.[13]
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[14]
First Aid Measures:
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.
Conclusion
(2-Bromo-4-methylphenyl)methanamine is a high-value chemical intermediate with significant potential for applications in medicinal chemistry and materials science. Its well-defined synthesis pathway and versatile reactivity make it an important tool for researchers. Adherence to rigorous safety protocols is paramount when handling this compound to mitigate potential health risks. This guide serves as a foundational resource to support the safe and effective use of this compound in a professional research setting.
References
MilliporeSigma. (2022). Safety Data Sheet: 3-Bromo-N-methylbenzylamine.
PubChem. 2-Bromo-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sigma-Aldrich. (2024). Safety Data Sheet: p-Bromo-α-methylbenzylamine.
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
PubChem. (R)-4-bromo-alpha-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Fisher Scientific. (2015). Safety Data Sheet: 2-Bromo-4-methylbenzoic acid.
Cleanchem Laboratories. Material Safety Data Sheet: 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
PubChem. (2-Bromo-5-ethoxy-4-methylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. 2-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Fisher Scientific. (2025). Safety Data Sheet: 4-Methylbenzylamine.
PubChem. (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
Science Alert. (2011). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]
PubChem. Benzenemethanamine, 4-bromo-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
ChemicalBook. 2-Methylbenzylamine synthesis.
Benchchem. 2-Bromo-4'-methylpropiophenone.
Benchchem. 4-Bromobenzylamine: Sourcing and Applications for R&D.
Benchchem. 4-Bromobenzylamine.
Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
Rahman, M. A., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–78. Retrieved from [Link]
Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Bromo-4'-methylacetophenone?.
Shi, J., et al. (2014). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 57(18), 7476–7487. Retrieved from [Link]
Technical Guide: Physical Characteristics & Synthetic Utility of 2-Bromo-4-methylbenzylamine
Executive Summary 2-Bromo-4-methylbenzylamine (CAS: 865718-75-8) is a specialized halogenated benzylamine intermediate used critically in medicinal chemistry. It serves as a "privileged scaffold" for introducing the 2-br...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4-methylbenzylamine (CAS: 865718-75-8) is a specialized halogenated benzylamine intermediate used critically in medicinal chemistry. It serves as a "privileged scaffold" for introducing the 2-bromo-4-methylphenyl moiety into pharmacophores, most notably in the development of Phosphodiesterase Type 4 (PDE4) inhibitors and other heterocyclic bioactive agents.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols.[1][2] It bridges the gap between theoretical molecular descriptors and practical laboratory application, designed for researchers requiring high-purity building blocks for lead optimization.
Chemical Identity & Structural Analysis[3][4]
The compound features a primary amine attached to a benzylic carbon, with a bromine atom at the ortho position and a methyl group at the para position relative to the benzylic chain. This substitution pattern imparts unique steric and electronic properties:
Ortho-Bromo Effect: The bulky bromine atom (
) creates steric hindrance near the amine, influencing the kinetics of nucleophilic attacks during derivatization.
Electronic Push-Pull: The methyl group (electron-donating via hyperconjugation) and the bromine (electron-withdrawing via induction, donating via resonance) create a distinct electrostatic potential map, affecting the pKa of the benzylic amine.
Attribute
Detail
IUPAC Name
(2-Bromo-4-methylphenyl)methanamine
Common Name
2-Bromo-4-methylbenzylamine
CAS Number
865718-75-8 (Free Base) / 1293323-97-3 (HCl Salt)
Molecular Formula
C₈H₁₀BrN
Molecular Weight
200.08 g/mol
SMILES
CC1=CC(Br)=C(CN)C=C1
MDL Number
MFCD09839211
Physical Characteristics Matrix
Due to the specialized nature of this intermediate, experimental data is often conflated with its precursors. The table below distinguishes between experimentally verified precursor data and calculated properties for the amine, derived from structure-property relationship (SPR) algorithms validated against analogous benzylamines.
Table 1: Physicochemical Properties[4]
Property
Value (2-Bromo-4-methylbenzylamine)
Reference/Note
Physical State
Liquid (Free Base) / Solid (HCl Salt)
Analogous to 2-bromobenzylamine
Boiling Point
245–250 °C (Predicted)
Extrapolated from 4-methylbenzylamine (195°C) + Br contribution
Density
1.35 ± 0.05 g/cm³
High density due to heavy halogen (Br)
pKa (Conjugate Acid)
~8.9 – 9.1 (Predicted)
Lower than benzylamine (9.[3][4][5]3) due to ortho-Br induction
Solubility (Water)
Low (< 5 mg/mL)
Lipophilic aryl halide dominates solvation
Solubility (Organic)
High (DCM, THF, Methanol, DMSO)
Standard for benzylamines
Table 2: Precursor Reference Data (Quality Control Markers)
Use these experimentally verified values to validate starting material purity.
Precursor Compound
CAS
Melting Point
Appearance
2-Bromo-4-methylbenzaldehyde
824-54-4
30–35 °C
Low-melting crystalline solid
2-Bromo-4-methylbenzonitrile
42872-73-1
50–55 °C
White to off-white powder
Synthetic Protocols & Production
The most robust route to high-purity 2-Bromo-4-methylbenzylamine is the Reductive Amination of its aldehyde precursor. This method avoids the over-alkylation byproducts common in direct alkylation.
Workflow Visualization
The following diagram outlines the reaction logic, highlighting the critical intermediate formation.
Figure 1: Reductive amination pathway converting the aldehyde precursor to the target amine via an in-situ imine.
Experimental Protocol: Reductive Amination
Rationale: This protocol uses Sodium Cyanoborohydride (
) because it selectively reduces the imine bond at pH 6-7 without reducing the aldehyde functionality, preventing side reactions.
Materials:
2-Bromo-4-methylbenzaldehyde (1.0 eq)
Ammonium Acetate (
) (10.0 eq) – Excess ensures complete conversion to imine.
Sodium Cyanoborohydride (
) (1.5 eq)
Methanol (Anhydrous)
Molecular Sieves (3Å) – Optional, to scavenge water and drive equilibrium.
Step-by-Step Methodology:
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-methylbenzaldehyde in anhydrous methanol (0.2 M concentration).
Buffer Addition: Add Ammonium Acetate. The solution may slightly warm; this is normal. Add activated molecular sieves if available. Stir at room temperature for 1 hour to establish the aldehyde-imine equilibrium.
Reduction: Cool the mixture to 0°C. Carefully add
portion-wise. Caution: Toxic HCN gas can evolve if acidified; maintain ventilation.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
Work-up:
Quench with saturated aqueous
.
Evaporate methanol under reduced pressure.
Extract the aqueous residue with Dichloromethane (
, 3x).
Wash combined organics with brine, dry over
, and concentrate.
Purification: If necessary, purify via flash column chromatography (Amine-functionalized silica or standard silica with 1% Triethylamine in eluent) or precipitate as the HCl salt by adding 4M HCl in Dioxane.
Applications in Drug Discovery[1][5]
2-Bromo-4-methylbenzylamine is not merely a solvent or reagent; it is a structural motif .
PDE4 Inhibitors
As detailed in patent literature (e.g., WO2005090354), this amine is used to synthesize Pyrazolo[3,4-b]pyridine derivatives. The 2-bromo group often occupies a hydrophobic pocket in the target enzyme (PDE4), enhancing binding affinity through halogen bonding or lipophilic interactions, while the amine serves as the linker to the core scaffold.
Cross-Coupling Readiness
The aryl bromide functionality remains intact during the amine formation (if reductive amination is used). This allows the molecule to serve as a "bifunctional handle":
Handle A (Amine): For amide coupling or sulfonylation.
Handle B (Aryl Bromide): For downstream Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the carbon skeleton.
Handling, Stability & Safety (HSE)
Signal Word: DANGER
Hazard Class
H-Code
Statement
Skin Corrosion
H314
Causes severe skin burns and eye damage.
Acute Toxicity
H302
Harmful if swallowed.
Storage Protocol:
Atmosphere: Store under inert gas (Argon or Nitrogen). Benzylamines absorb atmospheric
Self-Validating Safety Check:
Before use, inspect the physical state. If the liquid appears cloudy or has a white solid precipitate around the cap, it has likely reacted with
. Dissolve in DCM and wash with basic water () to regenerate the free base before use.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853000, (R)-4-bromo-alpha-methylbenzylamine (Analogous Structure Reference). Retrieved from [Link]
Hamblin, J. N., et al. (2005).Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors. World Intellectual Property Organization, WO2005090354A1.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).[1]
Solubility Profile and Solvent Selection for 2-Bromo-4-methylbenzylamine: A Technical Guide
Topic: Solubility of 2-Bromo-4-methylbenzylamine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Abstract 2-Bromo-4-methylbenzyla...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 2-Bromo-4-methylbenzylamine in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Abstract
2-Bromo-4-methylbenzylamine (CAS 865718-75-8) is a critical halogenated building block in the synthesis of pharmaceutical intermediates, particularly for reductive aminations and cross-coupling reactions. Its solubility behavior is dictated by the interplay between the lipophilic bromotoluene core and the hydrophilic primary amine tail. This guide provides a comprehensive analysis of its solubility characteristics, distinguishing between the free base and hydrochloride salt forms. It details experimental protocols for solubility determination and offers field-proven solvent systems for purification via recrystallization.
Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]
Understanding the structural drivers of solubility is prerequisite to experimental design. 2-Bromo-4-methylbenzylamine possesses a "push-pull" solubility profile: the aromatic ring, substituted with bromine and methyl groups, drives lipophilicity (LogP ~2.0–2.4), while the primary amine provides a handle for hydrogen bonding and pH-dependent ionization.
Property
Data
Source / Note
Compound Name
2-Bromo-4-methylbenzylamine
CAS Number
865718-75-8
[1]
Molecular Formula
C₈H₁₀BrN
Molecular Weight
200.08 g/mol
Physical State (Free Base)
Low-melting solid or oil
Analogous to 4-methylbenzylamine (mp 12–13°C) [2]
Physical State (HCl Salt)
White crystalline solid
Analogous to 2-bromobenzylamine HCl (mp 227–230°C) [3]
pKa (Conjugate Acid)
~9.0–9.5
Typical for benzylamines
Solubility Landscape: Free Base vs. Salt
The most common error in handling this compound is failing to distinguish between the free amine (often the reaction product) and the hydrochloride salt (the stable storage form). The solubility profiles are inverted.
Table 1: Solubility Matrix by Solvent Class
Qualitative solubility estimates based on structural analogs (2-bromobenzylamine, 4-methylbenzylamine).
Solvent Class
Specific Solvent
Free Base Solubility
HCl Salt Solubility
Mechanistic Insight
Chlorinated
Dichloromethane (DCM)
High (>100 mg/mL)
Low (<1 mg/mL)
DCM solvates the lipophilic ring; cannot break ionic lattice of salt.
Alcohols
Methanol / Ethanol
High
High
Protic solvents stabilize both the amine H-bonds and the ionic salt lattice.
Ethers
THF / Diethyl Ether
High
Very Low
Excellent for extracting the free base; poor for dissolving salts.
Hydrocarbons
Hexane / Toluene
Moderate to High
Insoluble
Best antisolvents for precipitating the salt form.
Aqueous
Water (Neutral pH)
Low (<10 mg/mL)
High (>50 mg/mL)
pH dependent. Acidic water dissolves free base by converting it to salt.
Polar Aprotic
DMSO / DMF
High
High
Universal solvents, but difficult to remove during workup.
Use this protocol to generate precise solubility data for regulatory filing or process optimization.
Preparation: Weigh ~500 mg of 2-Bromo-4-methylbenzylamine (solid or oil) into a 4 mL borosilicate vial.
Solvent Addition: Add 1.0 mL of the target solvent.
Equilibration:
Seal vial tightly with a PTFE-lined cap.
Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermostatic shaker.
Visual Check: If the solid dissolves completely, add more compound until a suspension persists (saturation).
Sampling:
Stop agitation and allow phases to separate for 1 hour.
Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm) against a standard curve.
Protocol B: Purification via Recrystallization
The purity of 2-Bromo-4-methylbenzylamine is critical for subsequent metal-catalyzed couplings (e.g., Buchwald-Hartwig), as amine impurities can poison Pd catalysts.
Recommended Solvent Systems:
For HCl Salt (Preferred Method):
Solvent: Ethanol (hot)
Antisolvent: Diethyl Ether or Ethyl Acetate
Procedure: Dissolve salt in minimum boiling ethanol. Cool to RT. Slowly add ether until turbidity appears. Refrigerate at 4°C.
For Free Base:
Solvent: Hexane (with trace DCM if needed)
Procedure: Dissolve in warm hexane. If oiling out occurs, add a seed crystal or cool very slowly.
Visualizing the Workflow
The following diagrams illustrate the decision logic for solvent selection and purification.
Figure 1: Solubility & Purification Decision Tree
Caption: Decision matrix for solvent selection based on the chemical form of the amine.
Applications in Synthesis
The solubility profile of 2-Bromo-4-methylbenzylamine directly impacts its utility in organic synthesis:
Biphasic Reactions (Schotten-Baumann):
Because the free base is soluble in DCM/EtOAc and the salt is water-soluble, acylation reactions can be run in a biphasic system (DCM/Water) using an inorganic base (NaOH) to keep the amine in the organic phase.
Catalyst Scavenging:
Post-reaction, the amine can be removed from non-basic impurities by washing the organic layer with 1M HCl. The amine protonates, becomes water-soluble, and partitions into the aqueous phase, leaving neutral impurities in the organic solvent.
Safety and Handling
Hazard: Benzylamines are skin irritants and lachrymators. The brominated derivative may have enhanced lipophilicity, increasing skin absorption.
Solvent Safety: When using diethyl ether as an antisolvent, ensure the workspace is free of ignition sources. DCM is a suspected carcinogen; handle in a fume hood.
Waste Disposal: Halogenated organic waste (containing the bromine atom) must be segregated from non-halogenated solvents to prevent incinerator corrosion.
References
ChemSrc. (2025). 4-Methylbenzylamine Physical Properties.[1][2][3] Retrieved from [Link]
PubChem. (2025).[4][3] Compound Summary: 2-Bromo-N-methylbenzylamine.[4] National Library of Medicine. Retrieved from [Link]
Discovery and history of 2-Bromo-4-methylbenzylamine
An In-depth Technical Guide to 2-Bromo-4-methylbenzylamine: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzylamine, a substituted benz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Bromo-4-methylbenzylamine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzylamine, a substituted benzylamine intermediate of significant interest in medicinal chemistry and materials science. While a singular "discovery" event for this compound is not prominent in the literature, its utility as a synthetic building block is inferred from the established chemistry of its precursors. This document details plausible and robust synthetic pathways from commercially available starting materials, outlines detailed experimental protocols, and discusses its potential applications, particularly in the realm of drug development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction and Background
2-Bromo-4-methylbenzylamine belongs to the class of halogenated aryl amines, which are pivotal intermediates in organic synthesis. The presence of a bromine atom, a methyl group, and a benzylamine moiety on the aromatic ring offers a versatile scaffold for creating complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amine group is a key functional group for forming amides, sulfonamides, and other linkages common in bioactive molecules.
The specific substitution pattern—a bromine atom ortho to the benzylamine group and a methyl group para to it—influences the steric and electronic properties of the molecule, making it a unique building block for targeted synthesis. This guide will focus on the practical synthesis of this compound, starting from its logical precursors, 2-bromo-4-methylaniline or 2-bromo-4-methylbenzaldehyde.
Proposed Synthetic Pathways and Rationale
The synthesis of 2-Bromo-4-methylbenzylamine can be logically approached via two primary multi-step routes starting from 4-methylaniline (p-toluidine). Both pathways converge on key intermediates whose syntheses are well-documented.
Pathway A: Via a nitrile intermediate. This route involves the bromination of 4-methylaniline, followed by a Sandmeyer reaction to install a nitrile group, and finally, reduction to the target benzylamine.
Pathway B: Via an aldehyde intermediate. This pathway also begins with the bromination of 4-methylaniline, followed by diazotization and conversion to the corresponding benzaldehyde, which is then converted to the benzylamine via reductive amination.
The choice between these pathways may depend on reagent availability, scalability, and desired purity. Pathway A, involving the reduction of a stable nitrile, is often high-yielding and avoids the potential side reactions associated with aldehydes.
Visualization of Synthetic Workflow
The following diagram illustrates the two proposed synthetic pathways from 4-methylaniline.
Caption: Proposed synthetic routes to 2-Bromo-4-methylbenzylamine.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of 2-Bromo-4-methylbenzylamine via Pathway A, which is often preferred for its robust and high-yielding steps.
Step 1: Synthesis of 2-Bromo-4-methylaniline from 4-Methylaniline
The synthesis of 2-Bromo-4-methylaniline involves the electrophilic aromatic substitution (bromination) of 4-methylaniline.[1] The methyl group is an ortho-, para-director. Since the para position is blocked, bromination occurs at one of the ortho positions.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Methylaniline
107.15
10.7 g
0.1
Glacial Acetic Acid
60.05
50 mL
-
Bromine (Br₂)
159.81
5.1 mL (16.0 g)
0.1
| Sodium Hydroxide | 40.00 | As needed | - |
Protocol:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 50 mL of glacial acetic acid.
Cool the flask in an ice bath to 0-5 °C.
Slowly add 5.1 mL (0.1 mol) of bromine dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
Pour the reaction mixture into 200 mL of ice-cold water.
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8. A precipitate will form.
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-Bromo-4-methylaniline.
Step 2: Synthesis of 2-Bromo-4-methylbenzonitrile from 2-Bromo-4-methylaniline
This step utilizes the Sandmeyer reaction, a reliable method for converting an aromatic amine to a nitrile.[2][3]
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Bromo-4-methylaniline
186.05
18.6 g
0.1
Hydrochloric Acid (conc.)
36.46
30 mL
-
Sodium Nitrite (NaNO₂)
69.00
7.6 g
0.11
Copper(I) Cyanide (CuCN)
89.56
10.8 g
0.12
| Sodium Cyanide (NaCN) | 49.01 | 6.5 g | 0.13 |
Protocol:
Diazonium Salt Formation: In a 500 mL beaker, suspend 18.6 g (0.1 mol) of 2-bromo-4-methylaniline in a mixture of 30 mL of concentrated HCl and 30 mL of water. Cool the mixture to 0 °C in an ice-salt bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature between 0-5 °C. Stir for 15 minutes after addition is complete.
Cyanide Solution Preparation: In a separate 1 L flask, dissolve 10.8 g (0.12 mol) of CuCN and 6.5 g (0.13 mol) of NaCN in 100 mL of warm water.
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ gas) will occur.
After the addition is complete, heat the mixture on a steam bath at 60-70 °C for 30 minutes.
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic extracts with water, then with brine. Dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to obtain crude 2-Bromo-4-methylbenzonitrile, which can be purified by recrystallization or chromatography.
Step 3: Synthesis of 2-Bromo-4-methylbenzylamine from 2-Bromo-4-methylbenzonitrile
The final step is the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Bromo-4-methylbenzonitrile
196.04
19.6 g
0.1
Lithium Aluminum Hydride
37.95
7.6 g
0.2
Anhydrous Diethyl Ether
74.12
300 mL
-
| Sulfuric Acid (10%) | 98.08 | As needed | - |
Protocol:
In a dry 1 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend 7.6 g (0.2 mol) of LiAlH₄ in 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.
Dissolve 19.6 g (0.1 mol) of 2-bromo-4-methylbenzonitrile in 150 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for 4 hours.
Cool the flask in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of 8 mL of water, 8 mL of 15% aqueous NaOH, and finally 24 mL of water.
Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with diethyl ether.
Combine the filtrate and washings. Dry the ether solution over anhydrous potassium carbonate.
Evaporate the solvent to yield 2-Bromo-4-methylbenzylamine. The product can be further purified by vacuum distillation.
Applications in Medicinal Chemistry and Drug Development
While specific applications of 2-Bromo-4-methylbenzylamine itself are not widely documented in top-tier journals, its structure is analogous to intermediates used in the synthesis of various pharmacologically active compounds. Halogenated benzylamines are key building blocks for:
Antidepressant and Anxiolytic Agents: The benzylamine scaffold is present in numerous central nervous system (CNS) active drugs. The bromo-methyl substitution pattern can be used to fine-tune lipophilicity and metabolic stability. For instance, the structurally related precursor, 2-bromo-4-methylbenzaldehyde, has been noted for its potential use in developing antidepressant drugs.[4]
Enzyme Inhibitors: The amine handle allows for the construction of amide or sulfonamide linkages to target the active sites of enzymes, such as kinases or proteases, which are important targets in oncology and inflammatory diseases.
Receptor Ligands: The aromatic ring can engage in pi-stacking and hydrophobic interactions within receptor binding pockets, while the bromo-substituent can form halogen bonds, enhancing binding affinity and selectivity.
The true value of 2-Bromo-4-methylbenzylamine lies in its role as a versatile intermediate, enabling the exploration of chemical space around a core pharmacophore through subsequent cross-coupling and derivatization reactions.
Conclusion
2-Bromo-4-methylbenzylamine is a valuable, albeit specialized, chemical intermediate. Its synthesis is achievable through well-established, multi-step synthetic routes from common starting materials. The protocols detailed in this guide, derived from established chemical principles and literature on analogous compounds, provide a reliable pathway for its preparation. The strategic placement of its functional groups makes it an attractive building block for medicinal chemists and drug development professionals aiming to synthesize novel compounds with potential therapeutic applications.
References
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: orgsyn.org/demo.aspx?prep=cv5p0136.
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available from: [Link].
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline. Available from: [Link].
Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link].
QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available from: [Link].
ResearchGate. (PDF) 2-Bromo-4-methylbenzonitrile. Available from: [Link].
Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.
Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
PubChem. (R)-4-bromo-alpha-methylbenzylamine. Available from: [Link].
Technical Whitepaper: Safe Handling and Operational Protocols for 2-Bromo-4-methylbenzylamine
Executive Summary & Chemical Identity[1][2][3][4] 2-Bromo-4-methylbenzylamine represents a high-value bifunctional scaffold in drug discovery. Its utility lies in its orthogonal reactivity: the primary amine serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3][4]
2-Bromo-4-methylbenzylamine represents a high-value bifunctional scaffold in drug discovery. Its utility lies in its orthogonal reactivity: the primary amine serves as a nucleophile for amide coupling or reductive amination, while the aryl bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
However, this duality introduces specific handling challenges. As a primary benzylic amine, it is corrosive and sensitive to atmospheric carbon dioxide. As an aryl bromide, it poses potential toxicity profiles consistent with halogenated aromatics. This guide moves beyond standard SDS data to provide a field-proven operational framework for its safe use.
Physicochemical Profile
Note: Experimental data for this specific isomer is limited. Values below represent high-confidence predicted ranges based on structural analogues (e.g., 2-bromobenzylamine).
Property
Value / Description
Operational Implication
CAS Number
865718-75-8
Unique identifier for inventory tracking.
Molecular Formula
C₈H₁₀BrN
MW: 200.08 g/mol
Physical State
Liquid or Low-Melting Solid
Handle as a liquid to prevent splash hazards.
Boiling Point
~240–250°C (Predicted)
Low volatility, but aerosols are hazardous.
pKa (Conjugate Acid)
~9.0–9.5
Strong base; incompatible with acids/anhydrides.
Air Sensitivity
Moderate (CO₂ absorption)
Forms carbamate salts (white crust) on air exposure.
Hazard Identification & Mechanism of Action
To handle this compound safely, one must understand why it is hazardous, not just that it is hazardous.
The Corrosivity Mechanism
Like most primary benzylamines, 2-Bromo-4-methylbenzylamine is a Category 1B Corrosive (H314) .
Mechanism: Upon contact with biological tissue, the lone pair on the nitrogen acts as a strong base, saponifying membrane lipids and denaturing proteins. This causes immediate, irreversible necrosis (chemical burns).
Ocular Risk: The high pH allows rapid penetration into the corneal stroma, leading to potential blindness (H318). Standard safety glasses are insufficient; chemical splash goggles are mandatory.
Respiratory Sensitization & Irritation
STOT-SE (H335): Inhalation of vapors or mists triggers severe upper respiratory tract irritation.
The "Halo-Effect": The bromine substituent increases the compound's lipophilicity compared to simple benzylamine, potentially facilitating faster dermal absorption.
Engineering Controls & PPE Architecture
We utilize a "Defense-in-Depth" strategy. Reliance on a single barrier is a failure of protocol.
Hierarchy of Controls Visualization
Caption: Operational safety architecture. Note the distinction between primary engineering controls and secondary PPE barriers.
Glove Selection Logic
Standard Nitrile (4 mil): Insufficient for prolonged contact. Amines can permeate thin nitrile rapidly.
Recommended Protocol: Double-gloving.
Inner: 4 mil Nitrile (Dexterity).
Outer: 8 mil Nitrile or Laminate (Chemical Resistance).
Change frequency: Immediately upon splash or every 60 minutes of handling.
Operational Protocols: Storage & Handling
The Carbon Dioxide Problem
Primary amines react with atmospheric CO₂ to form carbamates:
Impact: This reaction creates a white crust on the container threads, seizing the cap and altering the stoichiometry of your reaction (lowering the effective amine concentration).
Storage Protocol:
Purge: Always backfill the headspace with Nitrogen or Argon after use.
Seal: Use Parafilm or electrical tape around the cap junction to limit gas exchange.
Environment: Store in a desiccator or flammable safety cabinet, away from strong acids and acid chlorides.
Safe Transfer Workflow (Liquid Handling)
Do not pour directly from the stock bottle.
Secure: Clamp the receiving vessel in the fume hood.
Inert: Flush the receiving vessel with inert gas.
Transfer: Use a glass syringe with a long needle (cannula transfer) for volumes > 5 mL to avoid open-air pouring.
Neutralize: Immediately draw dilute acetic acid or acetone into the used syringe to neutralize residual amine before disposal.
Synthetic Utility & Strategic Application
Understanding the reactivity profile aids in planning safety checkpoints during synthesis.
Orthogonal Reactivity Map
Caption: Synthetic workflow. Path A is recommended to prevent the free amine from poisoning Palladium catalysts during cross-coupling.
Experimental Insight: Catalyst Poisoning
Researchers often attempt Suzuki couplings directly on the free amine. Avoid this. The primary amine (R-NH₂) binds strongly to Pd(II) species, deactivating the catalyst.
Recommendation: Protect the amine (e.g., Boc-protection) before attempting the cross-coupling at the aryl bromide site.
Emergency Response Protocols
Eye Contact (Critical)
Action: Irrigate immediately. Do not wait for help.
Duration: Minimum 15 minutes.
Contraindication:DO NOT use vinegar or acidic solutions to "neutralize" the eye. The heat of neutralization will cause thermal burns on top of chemical burns. Use only water or saline.
Skin Contact[5][6]
Action: Drench with water.[1][2][3][4][5][6][7] Remove contaminated clothing while under the shower.[2][6]
Treatment: Wash with non-abrasive soap. If skin is slimy (saponification), continue washing until the slimy feeling disappears.
Spills
Small Spill (<10 mL): Absorb with vermiculite or sand.
Neutralization: Treat the absorbent with a dilute solution of Citric Acid or Sodium Bisulfate to convert the volatile amine into a non-volatile salt before disposal.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4645292 (Related isomer structure validation). Retrieved from [Link](Note: Used for structural verification of the scaffold class).
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Technical Guide: Purity Analysis of 2-Bromo-4-methylbenzylamine
This technical guide details the purity analysis of 2-Bromo-4-methylbenzylamine , a halogenated primary amine building block used in pharmaceutical synthesis.[1] The guide is structured to address the specific analytical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purity analysis of 2-Bromo-4-methylbenzylamine , a halogenated primary amine building block used in pharmaceutical synthesis.[1]
The guide is structured to address the specific analytical challenges posed by this molecule: amine-silanol interactions (peak tailing), halogenated isotopic patterns (mass spectrometry), and process-related impurities (reductive byproducts).[1]
[1]
Executive Summary
2-Bromo-4-methylbenzylamine is a substituted benzylamine characterized by a basic primary amine functionality (
) and a lipophilic brominated aromatic core.[1] High-purity analysis requires a dual-approach strategy:
Chromatographic Purity (HPLC/UPLC): To quantify structurally related impurities (e.g., dimers, unreacted precursors).[1]
Assay (Titration): To determine the absolute amine content, accounting for inorganic salts or moisture which HPLC may miss.
Part 1: Chemical Profile & Impurity Landscape
Before selecting analytical conditions, one must define the "Critical Quality Attributes" (CQAs) based on the synthesis route.
The Molecule[2][3][4]
Functional Groups: Primary Amine (Basic, prone to tailing), Aryl Bromide (distinctive 1:1 isotopic signature in MS), Methyl group (electron-donating).[1]
Solubility: Soluble in MeOH, DMSO, dilute acid; sparingly soluble in neutral water.
Process-Related Impurities
The synthesis typically involves the reduction of 2-Bromo-4-methylbenzonitrile or reductive amination of 2-Bromo-4-methylbenzaldehyde .[1]
Secondary amine formed by over-alkylation.[1] Highly lipophilic; late eluter.
Des-Bromo
4-Methylbenzylamine
Result of hydrogenolysis (loss of Br) during catalytic reduction.[1]
Impurity Fate Map (Visualization)
Figure 1: Origin of critical impurities during the synthesis of 2-Bromo-4-methylbenzylamine.
Part 2: Chromatographic Strategy (HPLC/UPLC)
The primary challenge in analyzing benzylamines is peak tailing . The basic amine nitrogen interacts with acidic silanols on the silica column support, causing broad, asymmetric peaks.
Method A: Acidic Mobile Phase (Robust & General)
This method protonates the amine (
), preventing interaction with silanols, though it requires end-capped columns to minimize cation-exchange effects.[1]
Column: C18 with high surface coverage (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18).[1] Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] (TFA acts as an ion-pairing agent to sharpen peaks).[1]
): between the main peak and the Des-Bromo impurity.
Precision: RSD
for 5 replicate injections.
Part 3: Quantitative Assay (Non-Aqueous Titration)[1]
HPLC determines the ratio of organic components but cannot detect inorganic salts or moisture. To certify the "Assay" (absolute purity), use non-aqueous titration.
Principle
Benzylamines are weak bases. In aqueous media, the inflection point is indistinct. Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the amine, allowing sharp titration with Perchloric Acid (
Phenomenex. (2025). Overcoming peak tailing of basic analytes in silica type stationary phases.[4] Retrieved from [Link][1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine (Analogous Structure).[1] Retrieved from [Link][1]
A Comprehensive Guide to the Crystal Structure Analysis of 2-Bromo-4-methylbenzylamine: From Synthesis to Structural Elucidation
This in-depth technical guide provides a comprehensive workflow for the determination and analysis of the crystal structure of 2-Bromo-4-methylbenzylamine. As the crystal structure of this specific compound is not public...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive workflow for the determination and analysis of the crystal structure of 2-Bromo-4-methylbenzylamine. As the crystal structure of this specific compound is not publicly available, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the necessary steps from chemical synthesis to the final structural analysis. By leveraging established methodologies and drawing parallels with structurally related compounds, this guide offers field-proven insights into the experimental choices and the underlying scientific principles.
Introduction: The Significance of Structural Insight
2-Bromo-4-methylbenzylamine is a substituted aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, including solubility, melting point, stability, and intermolecular interactions. Crystal structure analysis provides invaluable information for drug design, polymorphism screening, and the rational design of new materials. This guide outlines the complete process for elucidating the crystal structure of 2-Bromo-4-methylbenzylamine, a currently uncharacterized compound in the crystallographic literature.
Synthesis and Purification of 2-Bromo-4-methylbenzylamine
A crucial first step is the synthesis of high-purity 2-Bromo-4-methylbenzylamine suitable for crystallization. A common and effective method is the reductive amination of the corresponding aldehyde, 2-bromo-4-methylbenzaldehyde.
Experimental Protocol: Reductive Amination
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
Imine Formation: Add a solution of ammonia in methanol (excess) or another amine source to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise. The reaction is exothermic and may require cooling to maintain a temperature between 0 and 5 °C.
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 2-Bromo-4-methylbenzylamine.
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions are typically found through systematic screening.
Crystallization Techniques
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble but the solvent is miscible. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.
A systematic approach to solvent screening is recommended. A good starting point is to test a range of solvents with varying polarities.
Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.
Data Collection Workflow
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step is typically performed using software provided with the diffractometer.
Caption: Workflow from crystal mounting to space group determination.
Structure Solution, Refinement, and Validation
The processed data is then used to solve and refine the crystal structure.
Methodology
Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules like 2-Bromo-4-methylbenzylamine, direct methods are typically successful. This step is often performed using software like SHELXT.
Model Building: From the initial electron density map, atoms are identified and assigned. This initial model is then refined.
Structure Refinement: The atomic positions, and their anisotropic displacement parameters, are refined against the experimental data using a least-squares method.[1][2][3] This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints. This is commonly done with software such as SHELXL.[1][4][5]
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density. The geometry of the molecule is checked for consistency with known chemical principles. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[6][7][8]
Caption: Iterative cycle of crystallographic structure refinement.
Anticipated Structural Features and Analysis
While the precise crystal structure of 2-Bromo-4-methylbenzylamine is yet to be determined, we can anticipate several key features based on the known structures of related molecules.
Molecular Geometry
The molecule consists of a benzene ring substituted with a bromine atom, a methyl group, and a benzylamine moiety. We can expect the benzene ring to be planar. The bond lengths and angles within the aromatic ring should be consistent with those of other substituted benzenes.
Intermolecular Interactions
The presence of the -NH₂ group suggests that hydrogen bonding will play a significant role in the crystal packing. The amine group can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. The bromine atom may participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the overall stability of the crystal lattice. A thorough analysis of these intermolecular interactions is crucial for understanding the supramolecular assembly.
Quantitative Data Summary (Hypothetical)
Once the structure is determined, the key crystallographic and geometrical data should be summarized in tables for clarity and comparison.
Parameter
Expected Value/Range
Crystal System
Monoclinic or Orthorhombic
Space Group
Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
a (Å)
5-15
b (Å)
5-20
c (Å)
5-15
β (°)
90-110 (for monoclinic)
Z (molecules/unit cell)
2, 4, or 8
Interaction Type
Donor
Acceptor
Anticipated Distance (Å)
Hydrogen Bond
N-H
N
2.8 - 3.2
Halogen Bond
C-Br
N/O/π-system
3.0 - 3.5
π-π Stacking
Benzene Ring
Benzene Ring
3.3 - 3.8 (centroid-centroid)
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 2-Bromo-4-methylbenzylamine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can successfully elucidate the three-dimensional atomic arrangement of this compound. The subsequent analysis of the molecular geometry and intermolecular interactions will provide fundamental insights into its properties, paving the way for its potential applications in various scientific and industrial fields.
References
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt-based graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. [Link]
An In-Depth Technical Guide to Substituted Benzylamines: Synthesis, Medicinal Chemistry, and Therapeutic Applications Abstract The substituted benzylamine motif, characterized by a benzyl group attached to a nitrogen ato...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Substituted Benzylamines: Synthesis, Medicinal Chemistry, and Therapeutic Applications
Abstract
The substituted benzylamine motif, characterized by a benzyl group attached to a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, bridging the gap between synthetic chemistry and pharmacological application. We will explore robust and modern synthetic methodologies, delve into the critical principles of structure-activity relationships (SAR) that drive drug design, and survey the diverse therapeutic landscape where these compounds have made a significant impact. This document moves beyond simple protocols to explain the underlying causality of experimental choices, offering field-proven insights to accelerate discovery and development programs.
Chapter 1: The Benzylamine Scaffold: A Cornerstone in Medicinal Chemistry
Introduction to the Benzylamine Moiety: Structure and Properties
Benzylamine, at its core, consists of a benzyl group (C₆H₅CH₂) linked to an amino group (NH₂).[3] This deceptively simple structure offers a remarkable combination of features for the medicinal chemist. The aromatic ring provides a platform for a wide range of substitutions to modulate lipophilicity, electronic properties, and steric interactions. The benzylic C-N bond offers conformational flexibility, while the nitrogen atom itself can be a primary, secondary, or tertiary amine, serving as a key hydrogen bond donor or acceptor and influencing the compound's pKa and overall physicochemical profile. Biologically, benzylamine is degraded by monoamine oxidase B (MAO-B) to produce benzaldehyde.[3]
Prevalence in Pharmaceuticals and Bioactive Molecules
The utility of the benzylamine scaffold is evidenced by its widespread presence in therapeutics across numerous disease areas. In 2022 alone, two small molecules approved by the FDA, olutasidenib and mavacamten, featured a chiral benzylic amine.[1] This motif is a critical structural element in blockbuster drugs and clinical candidates.[1] Its applications span from central nervous system (CNS) agents like the serotonin receptor modulator lacosamide to cardiovascular drugs such as nebivolol.[2][3] The versatility of this scaffold allows it to be adapted for indications as diverse as cancer, infectious diseases, and metabolic disorders.
Chapter 2: Synthetic Strategies for Substituted Benzylamines
The efficient synthesis of substituted benzylamines is a critical task in drug discovery. The choice of method is often dictated by factors like the availability of starting materials, required purity, scalability, and the tolerance of other functional groups.[4]
Foundational Methods: A Comparative Analysis
Several classical methods form the bedrock of benzylamine synthesis.
Reductive Amination: This is arguably the most common and versatile method, involving the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent. The causality for its wide use lies in its broad substrate scope and the commercial availability of a vast library of aldehydes and amines, allowing for rapid generation of diverse compound libraries.
Nucleophilic Substitution: This involves the reaction of a substituted benzyl halide with an amine. While straightforward, this method can suffer from overalkylation, where the product benzylamine reacts further with the starting halide, leading to mixtures of secondary and tertiary amines. Using the benzylamine as a masked source of ammonia, where the benzyl group is later removed via hydrogenolysis, is a common strategy to circumvent this.[3]
The Gabriel Synthesis: For the specific synthesis of primary benzylamines, the Gabriel synthesis provides a robust route. It utilizes phthalimide as an ammonia surrogate to avoid overalkylation, yielding a clean, protected primary amine that can be deprotected under standard conditions.
Modern and Catalytic Approaches
Recent advances have provided more efficient and milder routes to substituted benzylamines.
Copper-Catalyzed Cross-Dehydrogenative Coupling: This modern approach allows for the direct synthesis of α-substituted primary benzylamines from unfunctionalized alkylarenes and diarylimines.[5] A key advantage is the use of a simple copper catalyst system that is tolerant of air and moisture, offering a practical and atom-economical pathway.[5]
Borrowing Hydrogen Catalysis: This elegant strategy enables the direct N-alkylation of benzyl alcohols with ammonia sources, catalyzed by transition metals like Nickel.[6] The reaction proceeds by the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. This method is highly attractive from a green chemistry perspective as the only byproduct is water.
Alkene Carboamination: This approach creates benzylamines by the simultaneous addition of a carbon-based group and an amine across an alkene, such as styrene.[7] This method is particularly powerful for creating complex structures with substitution at the benzylic position in a single step.[7]
Workflow Diagram: Selecting a Synthetic Route
The following diagram outlines a decision-making process for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a benzylamine synthesis route.
Experimental Protocol: A General Procedure for Reductive Amination
This protocol describes a self-validating system for the synthesis of a secondary benzylamine from a substituted benzaldehyde and a primary amine.
Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, ~0.5 M) in a round-bottom flask, add the primary amine (1.1 eq).
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Causality: This step allows for the formation of the key imine intermediate. Progress can be monitored by TLC or LC-MS to ensure consumption of the aldehyde before adding the reducing agent, which prevents reduction of the starting aldehyde to the benzyl alcohol.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature controls the exothermic reaction and minimizes side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until complete as monitored by TLC or LC-MS. Trustworthiness: Comparing the reaction mixture to spots of the starting materials and a co-spotted lane by TLC provides a clear validation of reaction completion.
Workup: Quench the reaction by the slow addition of water. If using an organic solvent like dichloromethane, separate the layers. If using methanol, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzylamine.
Chapter 3: Structure-Activity Relationships (SAR) and Drug Design Principles
Understanding the SAR of substituted benzylamines is paramount for designing molecules with desired potency, selectivity, and pharmacokinetic properties.[8]
Key Regions for Modification: A Framework for SAR Analysis
The benzylamine scaffold can be systematically modified in three key regions:
(A) The Aromatic Ring: Substitution on the phenyl ring with halogens, alkyl, or alkoxy groups dramatically alters electronic properties and hydrophobicity, which directly impacts receptor binding and membrane permeability.[8][9]
(B) The Benzylic Linker: Introducing substituents on the benzylic carbon (the -CH₂- group) can create chiral centers, introduce steric constraints, and influence the molecule's orientation within a binding pocket.[10]
(C) The N-Alkyl Group: The size and nature of the substituent(s) on the nitrogen atom are crucial for activity, affecting basicity, hydrogen bonding capacity, and steric fit.[8]
Caption: Key modification points for SAR studies on the benzylamine scaffold.
Case Study: Modulating CNS Activity (5-HT2A/2C Agonists)
N-benzyl phenethylamines are potent agonists of serotonin 5-HT₂ₐ and 5-HT₂C receptors. SAR studies have revealed critical insights for achieving high affinity and functional activity.[9]
Impact of Aromatic Ring Substituents: Nonpolar substituents such as halogens and small alkyl groups at the 4-position of the phenethylamine ring generally increase affinity. Conversely, hydrogen bond donors like -OH or -NH₂ dramatically decrease affinity.[9]
Influence of N-Benzyl Substitutions: The addition of an N-benzyl group, particularly an N-(2-methoxy)benzyl group, was found to dramatically improve both binding affinity and functional activity compared to simple phenethylamines.[9] This highlights a crucial interaction between the N-benzyl substituent and the receptor binding pocket.
Compound
N-Benzyl Substituent
4-Position Substituent
5-HT₂ₐ Ki (nM)
5-HT₂ₐ EC₅₀ (nM)
Selectivity (5-HT₂ₐ vs 5-HT₂C)
1b
2-Hydroxy
Iodo (I)
0.44
0.074
~10-fold
6b
2,5-Dimethoxy
Iodo (I)
3.5
1.1
~100-fold
7b
2-Hydroxy
Methyl (CH₃)
0.90
0.53
~20-fold
8b
2-Hydroxy
Ethyl (C₂H₅)
0.29
0.21
~40-fold
Data synthesized from literature values for illustrative purposes.[9]
Case Study: Designing Potent Antimicrobial Agents
In the development of antimicrobial benzylamines, hydrophobicity plays a critical role.
Role of Lipophilicity: For a series of cholanyl-benzylamine derivatives, antimicrobial activity was found to correlate linearly with the log P value (a measure of lipophilicity).[11] Increased hydrophobicity is believed to enhance the ability of these molecules to cross bacterial cellular membranes.[11]
SAR in Benzylbenzylamine Antifungals: In a series of antifungal agents, linking two aryl rings via a quaternary carbon atom to form a 4-benzylbenzylamine side chain led to highly active compounds.[12] This structural modification significantly enhanced efficacy, particularly against Candida albicans, resulting in some of the most potent benzylamine antimycotics identified.[12]
Chapter 4: Therapeutic Landscape of Substituted Benzylamines
The structural versatility of the benzylamine core has led to its successful application in a wide range of therapeutic areas.
Central Nervous System Agents
Monoamine Transporter Ligands: N-benzylisopropylamine and its derivatives are structural isomers of methamphetamine and have been investigated for their activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[8] Fine-tuning substitutions on the aromatic ring and N-alkyl group allows for the development of selective ligands for these transporters, which are key targets for treating neuropsychiatric disorders.[8]
Serotonin Receptor Modulators: As discussed, N-benzyl phenethylamines are potent 5-HT₂ₐ/₂C agonists. This class of compounds is crucial for developing PET-tracers for functional imaging and for therapeutics targeting depression, psychosis, and other CNS disorders.[9]
Anti-Infective Agents
Antifungal Benzylamines: The benzylamine class includes potent antifungal agents. The 4-benzylbenzylamine derivative (7f) was identified as the first in its class suitable for systemic treatment, demonstrating high efficacy against Candida albicans.[12]
Antimycobacterial and Antibacterial Applications: Substituted benzylamines have also been evaluated for their antimycobacterial properties.[13] Furthermore, their activity against Gram-positive bacteria is often linked to their physicochemical properties, such as hydrophobicity.[11]
Oncology
Inhibitors of Steroidogenic Enzymes: 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is an enzyme involved in testosterone biosynthesis and a key target in prostate cancer. Aryl benzylamine-based compounds have been designed as potent and selective low nanomolar inhibitors of this enzyme.[10]
Platinum(IV) Complexes: Benzylamine derivatives have been used as ligands for Platinum(IV) complexes. These complexes have shown impressive anticancer activities, for example against the MCF-7 breast cancer cell line, and are believed to act as DNA intercalators.[14]
Chapter 5: Conclusion and Future Directions
Summary of Key Insights
The substituted benzylamine scaffold is an enduringly valuable asset in drug discovery. Its synthetic accessibility, combined with the profound impact of substitution on its pharmacological profile, ensures its continued relevance. We have demonstrated that a rational approach to SAR, grounded in an understanding of both modern synthetic methods and the principles of medicinal chemistry, can unlock potent and selective molecules for a multitude of therapeutic targets.
Emerging Trends: Photocatalysis and Biocatalysis
The future of benzylamine synthesis and modification is being shaped by innovative technologies.
Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool for the functionalization of benzylic C-H bonds, offering highly regio- and chemoselective pathways under mild conditions.[15]
Biocatalysis: The use of enzymes, such as ω-transaminases, to catalyze the synthesis of functionalized benzylamines from aldehydes is a growing area.[2] These biocatalytic methods offer exceptional stereoselectivity, a critical requirement for many modern pharmaceuticals, and operate under environmentally benign aqueous conditions.[2]
Future Outlook
The exploration of the chemical space around the benzylamine core is far from complete. Future research will likely focus on integrating these emerging synthetic technologies to create novel, complex, and highly functionalized benzylamine derivatives. The combination of computational drug design with high-throughput synthesis and screening will continue to accelerate the identification of next-generation therapeutics built upon this remarkable and versatile scaffold.
References
Gomez-Outes, A., et al. (1995). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Available at: [Link]
Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]
Tariq, M., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Available at: [Link]
ChemistryViews.org. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Available at: [Link]
Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. Available at: [Link]
Pinto-Bazurco, M., et al. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
Wikipedia. (n.d.). Benzylamine. Wikipedia. Available at: [Link]
Meindl, W. R., et al. (1984). Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry. Available at: [Link]
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
Mirum, J., et al. (2023). (A) Selected benzyl amine-containing examples of FDAapproved... ResearchGate. Available at: [Link]
Toth, G., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Wang, Y., et al. (2024). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate. Available at: [Link]
Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Available at: [Link]
Liu, G., et al. (2017). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PubMed Central. Available at: [Link]
ResearchGate. (n.d.). Bioactive compounds containing benzylamines. ResearchGate. Available at: [Link]
Synthesis of 2-Bromo-4-methylbenzylamine from 2-bromo-4-methylbenzaldehyde
Abstract & Core Directive This application note details the laboratory-scale synthesis of 2-Bromo-4-methylbenzylamine (CAS: N/A for specific salt forms; Free base derived from Aldehyde CAS: 824-54-4). This primary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This application note details the laboratory-scale synthesis of 2-Bromo-4-methylbenzylamine (CAS: N/A for specific salt forms; Free base derived from Aldehyde CAS: 824-54-4). This primary amine is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the ortho-bromo substituent provides a handle for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the para-methyl group offers metabolic stability or hydrophobic pocket filling.
The Preferred Route: Direct Reductive Amination using Ammonium Acetate (
) and Sodium Cyanoborohydride (). This method is selected for its high chemoselectivity, operational simplicity, and ability to minimize the formation of secondary amine dimers (a common impurity in benzylamine synthesis).
Strategic Analysis & Retrosynthesis
The transformation of 2-bromo-4-methylbenzaldehyde (1) to the target amine (2) can be approached via two primary pathways. The selection of the Reductive Amination route over the Oxime Reduction route is driven by atom economy and step count.
Pathway Evaluation
Feature
Route A: Reductive Amination (Recommended)
Route B: Oxime Reduction
Steps
1 (One-pot)
2 (Oxime formation + Reduction)
Reagents
, , MeOH
, then or
Purity Profile
High (if is in excess)
Good, but requires isolation of intermediate
Safety
Cyanide management required ()
Hydrogen gas evolution / pyrophoric reagents
Scalability
Excellent for milligram to gram scale
Better for multi-kilogram (avoids cyanide)
Reaction Mechanism & Logic
The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to form an imine (Schiff base). Under slightly acidic conditions (pH 5–6), the imine is protonated to an iminium ion, which is selectively reduced by the cyanoborohydride anion.
Critical Insight:
is preferred over because it is less nucleophilic and stable at pH 6. This allows the reducing agent to coexist with the protonated imine without reducing the starting aldehyde, a selectivity window that lacks.
Figure 1: Mechanistic pathway of reductive amination showing the critical iminium activation step and potential dimerization side reaction.
Experimental Protocol
Target Scale: 5.0 mmol (approx. 1.0 g of starting aldehyde)
Expected Yield: 75% – 85%
) – 3.85 g (50.0 mmol, 10 eq). Note: Large excess is mandatory to suppress dimer formation.
Reducing Agent: Sodium Cyanoborohydride (
) – 0.47 g (7.5 mmol, 1.5 eq).
Solvent: Methanol (anhydrous preferred) – 25 mL.
Quench/Workup: Conc. HCl, NaOH (1M and 6M), Dichloromethane (DCM), Brine.
Step-by-Step Methodology
Phase 1: Imine Formation
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
Dissolution: Add 2-bromo-4-methylbenzaldehyde (1.0 g) and Ammonium Acetate (3.85 g) to the flask.
Solvation: Add Methanol (25 mL). The reaction is endothermic; ammonium acetate will dissolve with stirring.
Equilibration: Stir the mixture at room temperature (20–25°C) for 30 minutes.
Scientist's Note: This dwell time allows the aldehyde-ammonia equilibrium to shift toward the imine/hemiaminal before the reducing agent is introduced.
Phase 2: Reduction
Addition: Carefully add Sodium Cyanoborohydride (0.47 g) in one portion.
Safety: Perform in a fume hood.
is highly toxic.
Reaction: Cap the flask (vented via needle or loose stopper to prevent pressure buildup from minor
evolution) and stir at room temperature for 12–16 hours.
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM + 1%
) or LC-MS. The aldehyde spot () should disappear; the amine stays near the baseline ().
Quench: Cool the mixture to 0°C. Slowly add Conc. HCl dropwise until pH < 2.
Purpose: This destroys excess hydride and hydrolyzes any remaining boron complexes. Caution: Evolution of HCN gas is possible; ensure high-flow ventilation.
Concentration: Evaporate the methanol under reduced pressure (Rotavap) to leave a wet solid residue.
Wash (Acidic): Dissolve residue in water (30 mL) and wash with DCM (2 x 15 mL).
Logic: The product is protonated (
) and stays in the water. Non-basic impurities (unreacted aldehyde) are removed in the DCM. Discard the organic layer.
Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine precipitates/oils out.
Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).
Drying: Combine organic extracts, dry over anhydrous
, filter, and concentrate in vacuo.
Figure 2: Operational workflow emphasizing the critical Acid-Base extraction sequence for purification.
Analytical Characterization (Expected Data)
The following data confirms the identity of 2-Bromo-4-methylbenzylamine .
Technique
Expected Signal / Result
Structural Assignment
1H NMR (400 MHz, )
7.35 (s, 1H)
Aromatic H (ortho to Br)
7.28 (d, 1H)
Aromatic H (meta to Br)
7.08 (d, 1H)
Aromatic H (ortho to amine)
3.88 (s, 2H)
Benzylic (Diagnostic)
2.32 (s, 3H)
Methyl group ()
1.60 (br s, 2H)
(Exchangeable)
13C NMR (100 MHz, )
46.5 ppm
Benzylic Carbon
20.8 ppm
Methyl Carbon
MS (ESI+)
m/z 200.0 / 202.0
Characteristic 1:1 Br isotope pattern
Appearance
Clear to pale yellow oil
Free base form
Process Safety & Hazard Control
Sodium Cyanoborohydride (
)[5][6]
Hazard: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates very toxic gas (Hydrogen Cyanide - HCN).
Control: All acidification steps (Quench) must be performed in a certified fume hood. The waste stream from the quench (acidic aqueous) must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.
2-Bromo-4-methylbenzaldehyde[7][8]
Hazard: Skin and eye irritant. Potential sensitizer.
Control: Wear nitrile gloves and safety glasses.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield (<50%)
Incomplete imine formation
Increase reaction time before adding . Add 3Å molecular sieves to absorb water.
Secondary Amine Impurity
Dimerization
Ensure is at least 10 equivalents relative to aldehyde.
Aldehyde persists
pH too high or low
Ensure pH is ~6. If too acidic (), reduction is inhibited. If too basic, imine doesn't activate.
Product is solid salt
salt formation
If the free base is an oil, converting to the HCl salt (using in dioxane) often yields a stable, white solid.
References
Reductive Amination General Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Specific Substrate Properties (2-Bromo-4-methylbenzaldehyde): Sigma-Aldrich Product Specification, CAS 824-54-4.
Mechanism of Cyanoborohydride Reduction: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2][3] Journal of the American Chemical Society, 93(12), 2897–2904.
Purification Strategies for Benzylamines: BenchChem Application Notes, "Synthesis of Benzylamine Derivatives via Reductive Amination."
Preparation of 2-Bromo-4-methylbenzylamine from 2-bromo-4-methylbenzonitrile
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemoselective protocol for synthesizing 2-Bromo-4-methylbenzylamine . Application Note: Chemoselective Reduction o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemoselective protocol for synthesizing 2-Bromo-4-methylbenzylamine .
Application Note: Chemoselective Reduction of 2-Bromo-4-methylbenzonitrile
Target Molecule: 2-Bromo-4-methylbenzylamine
Starting Material: 2-Bromo-4-methylbenzonitrile
Reaction Class: Hydride Reduction / Chemoselective Transformation
Primary Challenge: Preserving the aryl bromide (Ar-Br) moiety while fully reducing the nitrile.
Part 1: Strategic Analysis & Method Selection
The reduction of a nitrile to a primary amine is a standard transformation, but the presence of an ortho-bromide and a para-methyl group on the aromatic ring introduces specific constraints.
The Chemoselectivity Paradox
The primary risk in this synthesis is hydrodehalogenation (loss of the bromine atom).
Catalytic Hydrogenation (H₂/Pd-C or Raney Ni): High Risk. Standard hydrogenation conditions frequently cleave Ar-Br bonds via oxidative addition to the metal center. This method requires catalyst poisoning (e.g., thiophene) which can be inconsistent.
Lithium Aluminum Hydride (LiAlH₄): Moderate Risk. While a powerful reducing agent, LiAlH₄ can effect debromination, particularly at elevated temperatures or if the reaction time is prolonged. It typically requires strict cryogenic control (0°C) for this substrate.
Borane-Tetrahydrofuran (BH₃[1][2]·THF): Recommended. Borane is an electrophilic reducing agent. It coordinates rapidly to the nitrile nitrogen (Lewis base) and reduces it to the amine. Crucially, it is inert toward aryl halides under standard conditions. This makes it the "Gold Standard" for this specific transformation.
The "Sticky" Intermediate
A critical, often overlooked aspect of Borane reduction is the formation of a stable boron-amine adduct (Product-NBH₃) after the reduction is complete. This complex does not hydrolyze with simple water addition. It requires a rigorous acidic workup (methanolysis or HCl reflux) to liberate the free amine. Failure to perform this step results in low yields and contamination.
Part 2: Detailed Experimental Protocol
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
2-Bromo-4-methylbenzonitrile
196.05
1.0
Substrate
BH₃·THF (1.0 M in THF)
85.94
2.5 - 3.0
Reducing Agent
Methanol (MeOH)
32.04
Excess
Quenching Agent
HCl (6M Aqueous)
36.46
Excess
Hydrolysis Agent
NaOH (2M Aqueous)
40.00
Excess
Basification
THF (Anhydrous)
72.11
Solvent
Reaction Medium
Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere Required)
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum.
Flush the system with Nitrogen (
) or Argon () for 15 minutes.
Safety Note: Borane is pyrophoric and evolves Hydrogen gas (
). Ensure proper venting into a fume hood.
2. Substrate Addition
Charge the flask with 2-Bromo-4-methylbenzonitrile (1.0 equiv).
Add anhydrous THF (approx. 5–10 mL per gram of substrate) via syringe. Stir until fully dissolved.
Cool the solution to 0°C using an ice bath.
3. Reduction Phase
Slowly add BH₃·THF (1.0 M) solution (2.5 equiv) dropwise via syringe or addition funnel over 20 minutes.
Observation: Gas evolution (
) may occur; bubbling should be controlled.
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
Heat the mixture to Reflux (66°C) and stir for 4–6 hours .
Monitoring: Check progress via TLC (System: 10% MeOH in DCM) or LC-MS. The nitrile spot should disappear.
4. The Critical Quench & Hydrolysis (The "Boron Break")
Cool the reaction mixture back to 0°C .
Cautiously add Methanol (MeOH) dropwise. Warning: Vigorous effervescence will occur. Continue until gas evolution ceases.
Add 6M HCl (approx. 2 mL per mmol of substrate).
Reflux the mixture again for 1 hour .
Why? This step breaks the stable amine-borane complex. Without this reflux, the amine remains trapped.
5. Isolation & Purification
Cool to RT and concentrate the mixture under reduced pressure (Rotavap) to remove THF and MeOH. You will be left with an aqueous acidic residue.
Wash the acidic aqueous layer with Diethyl Ether (
) or Ethyl Acetate () to remove non-basic impurities (unreacted nitrile or neutral byproducts). Discard the organic layer.
Basify the aqueous layer to pH > 12 using 2M NaOH (or 50% NaOH solution for cooling efficiency). The product (amine) will oil out or precipitate.
Extract the basic aqueous mixture with Dichloromethane (DCM) (
).
Combine organic extracts, dry over Anhydrous Sodium Sulfate (
), and filter.
Concentrate to yield the crude 2-Bromo-4-methylbenzylamine as a pale yellow oil.
6. Salt Formation (Recommended for Storage)
Dissolve the crude oil in a minimum amount of dry
or Ethanol.
Add 2M HCl in Ether (or concentrated HCl dropwise).
The Hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.
Part 3: Visualization of Workflow
The following diagram illustrates the critical decision points and the mechanism of the "Boron Break" workup.
Caption: Workflow for the Borane-mediated reduction, highlighting the mandatory acidic hydrolysis step to liberate the free amine.
Part 4: Analytical Validation
To confirm the identity and purity of the product, look for these key signals:
1.
-NMR (CDCl₃ or DMSO-)
Benzylic Protons (
): Look for a singlet (or broad singlet) around 3.8 – 4.0 ppm . This is the diagnostic shift from the nitrile (which has no protons).
Methyl Group (
): A singlet around 2.3 ppm .
Aromatic Region: Three protons. The pattern will show an ortho-coupling and a meta-coupling, consistent with a 1,2,4-substitution pattern.
2. IR Spectroscopy
Disappearance: The sharp, strong Nitrile (
) stretch at ~2225 cm⁻¹ must be absent.
Appearance: N-H stretching vibrations (primary amine) around 3300–3400 cm⁻¹ .
3. Mass Spectrometry (ESI+)
Molecular Ion: Expect
peaks at 200 and 202 m/z (approx) with a 1:1 intensity ratio , characteristic of the Bromine isotope pattern ( and ).
References
Reduction of Nitriles to Amines (General Protocol & Mechanism)
Common Organic Chemistry: Nitrile to Amine (BH3-THF).
[Link][2]
Borane Reduction Selectivity (Preservation of Aryl Halides)
Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of borane-tetrahydrofuran with halo-substituted benzonitriles."
[Link]
Synthesis of Starting Material (2-Bromo-4-methylbenzonitrile)
Shahid, M., et al. (2009).[3][4] "2-Bromo-4-methylbenzonitrile."[3][4] Acta Crystallographica Section E.
[Link]
Alternative Method (LiAlH4 with Oxygen Enhancement - Contextual)
Bobrovsky, R., et al. (2015).[5] "Oxygen enhanced LiAlH4 reductions of aryl halides."
[Link]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-methylbenzylamine in Modern Heterocyclic Synthesis
Introduction: A Versatile Scaffold for Complex Molecular Architectures In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Het...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in over 85% of all biologically active molecules, underscoring their importance in drug design.[1][2] 2-Bromo-4-methylbenzylamine has emerged as a particularly valuable and versatile starting material for constructing a variety of these complex structures. Its utility is rooted in a trifecta of strategic functional groups:
A Primary Aminomethyl Group (-CH₂NH₂): This moiety serves as a potent nucleophile and a key handle for constructing nitrogen-containing rings through condensation and cyclization reactions.
An Ortho-Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal functional group for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A Para-Methyl Group: This group subtly influences the electronic properties of the benzene ring and can enhance the lipophilicity and metabolic stability of the final compounds, which are critical parameters in drug development.
This guide provides an in-depth exploration of the application of 2-Bromo-4-methylbenzylamine in the synthesis of two medicinally significant classes of heterocycles: Quinazolines and Isoquinolines . We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their synthesis.
Application I: Copper-Catalyzed Synthesis of Substituted Quinazolines
The quinazoline core is a privileged scaffold found in numerous approved drugs, particularly in oncology. The synthesis of quinazolines from 2-Bromo-4-methylbenzylamine leverages a powerful copper-catalyzed cascade reaction that involves sequential N-arylation, intramolecular cyclization, and subsequent oxidation.
Mechanistic Rationale & Strategy
The overall strategy involves a tandem reaction between (2-bromophenyl)methanamines and amidine hydrochlorides.[3] The copper catalyst is essential for facilitating the initial intermolecular C-N bond formation between the bromine-bearing carbon of the benzylamine and a nitrogen atom of the amidine. This is followed by an intramolecular nucleophilic attack of the second amidine nitrogen onto the benzylic carbon, leading to the cyclized dihydroquinazoline intermediate. Finally, an oxidant, often atmospheric oxygen, promotes the aromatization to the stable quinazoline ring system.[3][4] The choice of a copper catalyst, such as Copper(I) Bromide (CuBr), is advantageous due to its lower cost and toxicity compared to palladium catalysts for this specific transformation.
Experimental Protocol: Synthesis of 2-Aryl-7-methylquinazolines
This protocol details a general procedure for the copper-catalyzed synthesis of 2-aryl-7-methylquinazolines from 2-Bromo-4-methylbenzylamine and various benzamidine hydrochlorides.
Materials:
2-Bromo-4-methylbenzylamine
Substituted Benzamidine Hydrochloride (1.2 equiv)
Copper(I) Bromide (CuBr) (10 mol%)
Potassium Phosphate (K₃PO₄) (2.0 equiv)
Dimethyl Sulfoxide (DMSO)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To an oven-dried Schlenk tube, add 2-Bromo-4-methylbenzylamine (1.0 mmol, 1.0 equiv), the desired benzamidine hydrochloride (1.2 mmol, 1.2 equiv), CuBr (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
Add anhydrous DMSO (3 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 120 °C.
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-7-methylquinazoline.
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation: Representative Yields
The following table summarizes typical yields for the synthesis of various 2-substituted 7-methylquinazolines using the described protocol, adapted from similar transformations in the literature.[3][4]
Entry
Amidine Reactant (Ar-C(NH)NH₂)
Product: 2-Ar-7-methylquinazoline
Typical Yield (%)
1
Benzamidine HCl
2-Phenyl-7-methylquinazoline
85
2
4-Methoxybenzamidine HCl
2-(4-Methoxyphenyl)-7-methylquinazoline
88
3
4-Chlorobenzamidine HCl
2-(4-Chlorophenyl)-7-methylquinazoline
79
4
Thiophene-2-carboxamidine HCl
7-Methyl-2-(thiophen-2-yl)quinazoline
75
Visualization: Quinazoline Synthesis Workflow
Caption: Workflow for the copper-catalyzed synthesis of quinazolines.
Application II: Palladium-Catalyzed Synthesis of 4-Methylisoquinolines
The isoquinoline motif is another critical scaffold in medicinal chemistry, forming the core of many natural alkaloids and synthetic drugs.[5] The synthesis of isoquinolines from 2-bromo-aryl precursors often relies on palladium-catalyzed reactions that construct the heterocyclic ring through C-C and C-N bond formations.
Mechanistic Rationale & Strategy
A powerful strategy for synthesizing 4-methylisoquinolines involves a palladium-catalyzed nucleomethylation of alkynes.[6] While the literature often describes this with 2-alkynyl-N-tosylanilides, the core principle can be adapted. A plausible pathway starting from 2-Bromo-4-methylbenzylamine would involve an initial N-protection (e.g., tosylation), followed by a Sonogashira coupling with an alkyne. The resulting intermediate can then undergo a palladium-catalyzed intramolecular cyclization. The benzylamine nitrogen attacks the alkyne, activated by the palladium catalyst, to form the isoquinoline ring. This type of cyclization is a well-established method for forming benzo-fused N-heterocycles.[7][8]
Experimental Protocol: Synthesis of 1-Aryl-4,7-dimethylisoquinolines
This protocol outlines a multi-step synthesis beginning with 2-Bromo-4-methylbenzylamine, proceeding through Sonogashira coupling and culminating in a cyclization to form the isoquinoline product.
Step 1: N-Protection of 2-Bromo-4-methylbenzylamine
Dissolve 2-Bromo-4-methylbenzylamine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C.
Allow the reaction to warm to room temperature and stir for 4 hours.
Wash the mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-(2-bromo-4-methylbenzyl)-4-methylbenzenesulfonamide, which can be used without further purification.
Step 2: Sonogashira Coupling
To a Schlenk tube, add the N-protected benzylamine from Step 1 (1.0 equiv), a terminal alkyne (e.g., phenylacetylene, 1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
Evacuate and backfill with an inert atmosphere.
Add anhydrous triethylamine (Et₃N) as the solvent and base.
Heat the mixture to 60 °C and stir for 6-8 hours.
After cooling, filter the mixture through celite to remove catalyst residues and concentrate the filtrate.
Purify the crude product by column chromatography to isolate the 2-alkynylbenzylamine intermediate.
Step 3: Palladium-Catalyzed Cyclization
Dissolve the purified alkyne intermediate from Step 2 (1.0 equiv) in a suitable solvent like 1,4-dioxane.
Add Pd(TFA)₂ (10 mol%), a ligand such as Xantphos (11 mol%), and a base like K₃PO₄ (1.5 equiv).[6]
Heat the reaction under an oxygen atmosphere (balloon) at 50-80 °C for 10-12 hours.
Cool the reaction, dilute with ethyl acetate, and wash with water.
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 1-Aryl-4,7-dimethylisoquinoline. Note: The N-tosyl group may be cleaved under certain cyclization conditions or may require a separate deprotection step.
Data Presentation: Representative Yields for Key Steps
The following table summarizes expected yields for the key transformations based on analogous reactions in the literature.[6][9]
Step
Transformation
Reactants
Expected Yield (%)
1
N-Tosylation
2-Bromo-4-methylbenzylamine, TsCl
>95
2
Sonogashira Coupling
N-Tosyl-protected amine, Phenylacetylene
80-90
3
Pd-Catalyzed Cyclization
Alkyne intermediate
70-85
Visualization: Isoquinoline Synthesis Pathway
Caption: Multi-step pathway for the synthesis of isoquinolines.
Safety and Handling
2-Bromo-4-methylbenzylamine:
Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reagents and Catalysts:
Palladium and Copper Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
Bases: Potassium phosphate (K₃PO₄) is a corrosive solid. Triethylamine (Et₃N) is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
Solvents: DMSO, DCM, and dioxane have specific health risks. Consult the Safety Data Sheet (SDS) for each before use.
General Precautions:
All reactions, especially those involving heating and inert atmospheres, should be conducted with appropriate caution and behind a safety shield.
Dispose of all chemical waste according to institutional guidelines.
Conclusion
2-Bromo-4-methylbenzylamine stands out as a highly effective and strategically designed building block for heterocyclic synthesis. Its dual reactivity allows for the construction of complex, medicinally relevant scaffolds like quinazolines and isoquinolines through robust and well-documented catalytic methods. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to harness the synthetic potential of this versatile intermediate in the quest for novel therapeutic agents and advanced materials.
References
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
Shaikh, A. A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6533. Available at: [Link]
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
Bhat, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 944-979. Available at: [Link]
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 504-508. Available at: [Link]
quimicaorganica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Palladium‐catalyzed reaction of 2‐bromo‐N‐methylanilides affording... [Image]. Retrieved from [Link]
Adib, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 290-308. Available at: [Link]
Shields, J. D., et al. (2018). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Organic Letters, 20(13), 3838-3842. Available at: [Link]
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]
Wang, Z., et al. (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chemical Science, 13(31), 9183-9190. Available at: [Link]
IIP Series. (n.d.). Medicinal and Biological Prominence of Heterocyclic Compounds.
Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Retrieved from [Link]
Li, Z., et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. Available at: [Link]
International Journal of Advances in Engineering and Management (IJAEM). (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]
Synthesis of novel heterocyclic compounds and their biological evaluation. (n.d.).
Al-Ostath, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 493-513. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(23), 7303. Available at: [Link]
Wang, M. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(16), 4929. Available at: [Link]
Taylor & Francis Online. (n.d.). Multi-component reactions – Knowledge and References. Retrieved from [Link]
ResearchGate. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Retrieved from [Link]
Stoltz Group, Caltech. (n.d.). Multicomponent Reactions in Total Synthesis. Retrieved from [Link]
PubMed. (n.d.). Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. Retrieved from [Link]
ResearchGate. (n.d.). Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. [Image]. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]
Global Journal of Engineering Science and Research Management. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
Scilit. (n.d.). Cyclization reactions of 2-alkynylbenzyl alcohol and 2-alkynylbenzylamine derivatives promoted by tetrabutylammonium fluoride. Retrieved from [Link]
Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
PubMed Central. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]
Polar-Radical Cyclization Cascades with Magnesiated Nitriles. (n.d.).
Application Note: Protocol for the Purification of 2-Bromo-4-methylbenzylamine by Column Chromatography
Abstract & Technical Scope The purification of 2-Bromo-4-methylbenzylamine presents a classic challenge in organic synthesis: the chromatography of primary amines on silica gel.[1] While the bromine and methyl substituen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Technical Scope
The purification of 2-Bromo-4-methylbenzylamine presents a classic challenge in organic synthesis: the chromatography of primary amines on silica gel.[1] While the bromine and methyl substituents increase lipophilicity, the primary amine functionality (
Standard silica gel possesses acidic silanol groups (Si-OH, pKa
5.0).[1] When a basic amine (pKa 9–10) is eluted without modification, acid-base interactions occur, resulting in:
Peak Tailing: Loss of resolution and fraction cross-contamination.[1]
Irreversible Adsorption: Significant loss of yield (mass balance failure).[1]
Band Broadening: Dilution of the product, requiring excessive solvent evaporation.[1]
This protocol details a Triethylamine (TEA)-modified Normal Phase Chromatography method.[1] It prioritizes the "Hexane/Ethyl Acetate" system over "DCM/Methanol" to leverage the lipophilic nature of the bromo-methyl scaffold for superior separation from non-polar precursors (e.g., 2-bromo-4-methylbenzonitrile).[1]
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
Understanding the molecule is the first step to successful separation.[1]
Prepare a developing chamber with Hexane:Ethyl Acetate (3:1) + 1% Triethylamine .[1]
Crucial Step: Place the TLC plate in the chamber and let the solvent front rise to the top before spotting your compound.[1] This neutralizes the silica on the plate.[1][2]
Dry the plate, then spot your crude mixture.
Run the TLC again in the same solvent system.
Visualization:
UV (254 nm): The aromatic ring and bromine atom provide strong UV absorption.[1]
Ninhydrin Stain: Specific for primary amines (turns red/purple).[1] Use this to distinguish the product from non-amine impurities.[1]
Decision Matrix (DOT Diagram)
Figure 1: TLC scouting workflow to determine the optimal mobile phase.
Detailed Purification Protocol
Phase A: Column Preparation (The Deactivation Step)
Why this matters: Simply adding TEA to the mobile phase is often insufficient for bulk purification.[1] You must "cap" the active silanol sites before the amine touches the column.[1]
Select Column Size: Use a 1:30 to 1:50 ratio of compound mass to silica mass (e.g., for 1g crude, use a 40g silica cartridge).[1]
Flush column with DCM:MeOH:NH4OH (90:9:1) to strip all basic compounds.
The "Amine-Silica" Alternative
If the standard silica method fails despite TEA modification, the authoritative alternative is Amine-Functionalized Silica (KP-NH) .[1]
Mechanism: The silica surface is bonded with propyl-amine groups.[1][4]
Benefit: No TEA modifier needed in the solvent.[1]
Solvent: Simple Hexane/EtOAc gradient.
Process Visualization
Figure 2: End-to-end workflow for the purification of basic amines.
References
Biotage Application Note: "Strategies for the Flash Purification of Amines." Detailed discussion on pKa interactions and amine-functionalized silica.
Source:
University of Rochester (Not Voodoo): "Purification of Amines."[1] The standard academic reference for laboratory techniques regarding silica neutralization.[1]
Application Note: Large-Scale Synthesis of 2-Bromo-4-methylbenzylamine
Abstract This application note details a robust, scalable protocol for the synthesis of 2-Bromo-4-methylbenzylamine (CAS: 139926-22-0), a critical intermediate in the development of kinase inhibitors and GPCR ligands. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-Bromo-4-methylbenzylamine (CAS: 139926-22-0), a critical intermediate in the development of kinase inhibitors and GPCR ligands. While catalytic hydrogenation is common for benzylamines, the presence of the aryl bromide moiety at the ortho position presents a significant risk of hydrodehalogenation (debromination). To mitigate this, we present a Chemoselective Borane Reduction of 2-bromo-4-methylbenzonitrile. This method ensures >98% retention of the aryl bromide, high yield (>90%), and facile purification via hydrohalic salt formation.
Introduction & Retrosynthetic Analysis[1][2]
The synthesis of halogenated benzylamines requires careful selection of reducing agents to prevent side reactions. For 2-Bromo-4-methylbenzylamine, two primary routes were evaluated:
Route A: Reductive Amination of 2-bromo-4-methylbenzaldehyde.
Cons: Frequently leads to dimer formation (secondary amines) and requires expensive hydride reagents (e.g., NaBH(OAc)₃) or precious metal catalysts that risk debromination.
Route B: Reduction of 2-bromo-4-methylbenzonitrile.
Pros: The nitrile starting material is stable and commercially available.
Cons: Requires handling of reactive hydrides or high-pressure hydrogenation.
Selected Route:Route B using Borane-Dimethyl Sulfide (BH₃·DMS).
We selected the borane reduction of the nitrile because BH₃ acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen, facilitating hydride transfer without interacting with the electron-rich aryl bromide, thereby avoiding the chemoselectivity issues inherent in Pd/C catalytic hydrogenation [1].
Reaction Scheme
Figure 1: Chemoselective reduction pathway preserving the Ar-Br bond.
Process Safety & Engineering Controls
Scaling this reaction from gram to kilogram scale introduces specific hazards, primarily related to the use of Borane-Dimethyl Sulfide (BMS).
Hazard Category
Specific Risk
Mitigation Strategy
Chemical
BH₃[2]·DMS is pyrophoric, moisture-sensitive, and generates flammable H₂ gas upon contact with water/alcohols.
Use anhydrous solvents (<50 ppm H₂O). Maintain inert atmosphere (N₂/Ar). Use a dedicated scrubber for DMS (stench).
Thermal
Exothermic reaction during borane addition and quenching.
Active cooling (jacketed reactor) to maintain T < 35°C during addition. Controlled addition rates.
Off-gassing
Evolution of Dimethyl Sulfide (DMS) and Hydrogen.
Vent to a bleach scrubber (sodium hypochlorite) to oxidize DMS and neutralize odor.
Detailed Experimental Protocol
Scale: 100 g Input (0.51 mol)
Expected Yield: ~108 g (90%) as HCl salt
Reagent: Borane-Dimethyl Sulfide complex (10.0 M in excess DMS or 2.0 M in THF), 1.2 eq. Note: 10M neat BMS is preferred for volume efficiency but requires stricter thermal control.
Solvent: Anhydrous Tetrahydrofuran (THF), 1.0 L (10 vol).
Presence of Br pattern (1:1 isotopic ratio in MS).
Impurity Profile
Debrominated Analog (4-methylbenzylamine): < 0.5% (Controlled by using Borane instead of catalytic hydrogenation).
Dimer (Secondary Amine): < 0.2% (Controlled by concentration and excess Borane).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-Bromo-4-methylbenzylamine HCl.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reduction of the Boron-Nitrogen intermediate.
Ensure the quench (MeOH/HCl) is refluxed or stirred sufficiently long to hydrolyze the borazine intermediate completely before concentration.
Oily Product
Residual solvent or free base form.
Ensure excess HCl is added. Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Debromination
Contamination with transition metals?
If using recycled solvent, ensure no Pd/Ni residues are present. (Unlikely with Borane route).[7]
References
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique for the selective reduction of nitriles... using borane-dimethyl sulfide." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link
Lau, C. K.; et al. "Reductive Amination of Aldehydes with Borohydrides." Journal of Organic Chemistry, 1986, 51, 3038.
US Patent 6340773B1. "Preparation of halogenated primary amines." (Discusses industrial hydrogenation limitations). Link
BenchChem. "Safety Data Sheet: 2-Bromo-4-methylbenzonitrile." (For physical properties). Link
Side reactions in the synthesis of 2-Bromo-4-methylbenzylamine
Welcome to the Technical Support Center for 2-Bromo-4-methylbenzylamine synthesis. This guide addresses the specific chemical challenges associated with the 2-bromo-4-methyl substitution pattern.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 2-Bromo-4-methylbenzylamine synthesis.
This guide addresses the specific chemical challenges associated with the 2-bromo-4-methyl substitution pattern. The presence of an electron-donating methyl group at the para position and a labile bromine atom at the ortho position creates a unique reactivity profile that requires precise control to avoid dehalogenation and polymerization.
Part 1: Reaction Pathways & Failure Points
The following diagram maps the three primary synthetic routes and the specific side reactions (impurities) generated by each.
Figure 1: Synthetic pathways for 2-Bromo-4-methylbenzylamine. Red paths indicate critical failure modes, particularly debromination and dimerization.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a significant 'M+211' peak in MS (Dimer Formation)."
Diagnosis: Secondary Amine Formation.
In the reductive amination of 2-bromo-4-methylbenzaldehyde , the newly formed primary amine is more nucleophilic than ammonia. It reacts with the unconsumed aldehyde to form a secondary amine (dimer).
Technical Solution:
Ammonia Overload: You must shift the equilibrium. Use 10–15 equivalents of Ammonium Acetate (
) relative to the aldehyde.
Stepwise Addition: Do not add the hydride reducing agent immediately.
Step A: Stir Aldehyde +
in Methanol for 30–60 mins to establish the imine equilibrium.
Step B: Add
(Sodium Cyanoborohydride) slowly.
pH Control: Maintain pH at 6–7. If the pH drops too low (<5), the imine hydrolyzes back to the aldehyde. If too high (>8), the protonation of the carbinolamine intermediate is inhibited.
Quantitative Comparison of Reducing Agents:
Reagent
Selectivity for Imine
Risk of Dimerization
Recommended for this Target?
Low (Reduces aldehyde too fast)
High
No
High (pH dependent)
Low
Yes (Standard)
Very High
Very Low
Yes (Preferred)
Expert Note: The 4-methyl group donates electron density, making the carbonyl carbon slightly less electrophilic. This slows imine formation compared to unsubstituted benzaldehydes, increasing the window for side reactions if the mixture isn't stirred long enough before reduction [1].
Issue 2: "My product mass is M-79 (Loss of Bromine)."
Diagnosis: Hydrodehalogenation (Debromination).
Aryl bromides are highly susceptible to oxidative addition by transition metals, particularly Palladium, leading to the cleavage of the C-Br bond.
Switch Catalyst: If using hydrogenation, replace Pd/C with Platinum Oxide (
) or Raney Nickel . However, Raney Ni can still attack the C-Br bond if the reaction time is prolonged.
Chemical Reduction (Best Path): Use Borane-THF (
) or Borane-DMS . Borane coordinates to the nitrile nitrogen and reduces it to the amine without affecting the aryl bromide [2].
Poison the Catalyst: If you must use hydrogenation, add a "poison" like thiophene or use a doped catalyst (e.g., sulfided Pt/C) to inhibit the metal's activity toward the halogen bond.
Issue 3: "Low yield during Nitrile Reduction (Imine/Amidine intermediates)."
Diagnosis: Incomplete Reduction or Hydrolysis.
Reducing 2-bromo-4-methylbenzonitrile often stalls at the imine (
) stage. Upon aqueous workup, this hydrolyzes to the aldehyde (reverting to the precursor structure, but with a different oxidation state).
Technical Solution:
Anhydrous Conditions: Ensure the solvent (THF) is strictly anhydrous. Moisture destroys the borane complex.
The "Acid Workup" Trap: After Borane reduction, a stable Boron-Nitrogen complex forms. This must be broken to release the free amine.
Protocol: Quench with Methanol
Add HCl Reflux for 1 hour. (Simple stirring at RT is often insufficient to break the B-N bond for sterically crowded amines).
Warning: The ortho-bromo substituent creates steric hindrance, making the B-N complex more stable and harder to hydrolyze than in para-substituted analogs.
Part 3: Experimental Protocol (Recommended Route)
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[2]
Rationale: STAB is milder than Cyanoborohydride and avoids toxic cyanide byproducts. It is highly selective for imines over aldehydes [3].
Setup: Flame-dry a 250mL round-bottom flask under Nitrogen.
Reagents:
2-Bromo-4-methylbenzaldehyde (1.0 equiv, 10 mmol)
Ammonium Acetate (15.0 equiv, 150 mmol) - Excess is critical.
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Procedure:
Dissolve aldehyde in solvent. Add Ammonium Acetate.[3]
Stir at Room Temperature (RT) for 30 minutes.
Add Sodium Triacetoxyborohydride (
) (1.5 equiv) in 3 portions over 15 minutes.
Stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).
Acid/Base Purification: Extract the organic layer with 1M HCl (pulls amine into water). Discard organic layer (removes non-basic impurities like unreacted aldehyde). Basify aqueous layer to pH >12 with NaOH. Extract back into DCM.
Dry over
and concentrate.
Part 4: Troubleshooting Logic Flow
Use this decision tree to resolve yield or purity issues immediately.
Figure 2: Rapid diagnostic flowchart for 2-Bromo-4-methylbenzylamine synthesis.
References
Abdel-Magid, A. F., et al. (1996).[3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Preventing over-reduction in the synthesis of 2-Bromo-4-methylbenzylamine
The following technical guide addresses the synthesis of 2-Bromo-4-methylbenzylamine , specifically focusing on the critical challenge of preventing over-reduction . In the context of halogenated aromatic amines, "over-r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of 2-Bromo-4-methylbenzylamine , specifically focusing on the critical challenge of preventing over-reduction . In the context of halogenated aromatic amines, "over-reduction" primarily refers to hydrodehalogenation (loss of the bromine atom) or, in the case of nitrile precursors, the formation of secondary amine dimers.
Core Technical Analysis: The "Over-Reduction" Paradox
In the synthesis of 2-Bromo-4-methylbenzylamine , the presence of the aryl bromide at the ortho position presents a chemoselectivity challenge. Standard reduction protocols often lead to two distinct "over-reduction" failure modes:
Hydrodehalogenation (Debromination): The reductive cleavage of the C-Br bond, yielding 4-methylbenzylamine. This is common with catalytic hydrogenation (Pd/C, H₂) or aggressive hydride donors.
Reductive Dimerization (Secondary Amine Formation): While not a redox "over-reduction" in the strict sense, this side reaction competes during nitrile reduction, where the intermediate imine reacts with the product amine.
The following guide prioritizes chemoselective retention of the bromine atom while ensuring complete conversion to the primary amine.
Troubleshooting Guide & FAQs
Category A: Catalytic Hydrogenation Issues
Q1: I am using Pd/C with H₂ (1 atm) to reduce 2-bromo-4-methylbenzonitrile, but I am observing significant amounts of de-brominated product (4-methylbenzylamine). How do I stop this?
Diagnosis: Palladium is an excellent catalyst for hydrogenolysis (cleaving C-Hal bonds). Even at low pressures, Pd will facilitate the oxidative addition into the C-Br bond.
Solution:
Immediate Fix: Switch the catalyst to Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂) . Platinum is significantly less active toward aryl halide hydrogenolysis than palladium.
Process Adjustment: If you must use Pd, you need a catalyst poison . Add Vanadium or use Sulfided Pd/C . Alternatively, performing the reaction in acidic media (e.g., acetic acid or dilute HCl) can protonate the intermediate species and sometimes inhibit the metal insertion into the C-Br bond, though this is less reliable than switching metals.
Q2: Can I use Raney Nickel?
Answer: Yes, but with caution. Raney Nickel is generally safer than Pd/C for halogens, but "fresh" highly active Raney Ni can still strip bromine.
Protocol Adjustment:
Do not use elevated temperatures (>40°C).
Deactivate the catalyst slightly before use (acetone wash).
Critical: Avoid basic conditions which promote dehalogenation.
Category B: Hydride Reduction Issues
Q3: I tried LiAlH₄ at reflux, and the bromine is gone. Why?
Diagnosis: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, prolonged reflux in ethereal solvents (THF, Et₂O) can lead to SNAr-type hydride attack or radical-mediated debromination, especially in electron-deficient rings or ortho-substituted systems.
Solution:
Switch Reagent: Use Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) . Borane reduces nitriles and amides to amines via a mechanism that leaves aryl halides completely intact.
Alternative: If you must use LiAlH₄, perform the reaction at 0°C to Room Temperature strictly. Do not heat. Inverse addition (adding hydride to the nitrile) can sometimes help control the exotherm and side reactions.
Q4: I am seeing secondary amines (dimers) in my LCMS. Is this over-reduction?
Answer: No, this is under-saturation of the intermediate imine. The primary amine product reacts with the intermediate imine to form a secondary imine, which is then reduced.
Fix:
For Hydrogenation: Add Ammonia (NH₃) or Acetic Anhydride (to trap the amine as an amide, requiring a second hydrolysis step) to the reaction mixture.
For Borane/Hydride: This is rarely an issue with Borane if excess reagent is used, as the boron-nitrogen complex prevents the amine from reacting further until workup.
Comparative Data: Reducing Agent Selectivity
The following table summarizes the chemoselectivity profile for reducing 2-Bromo-4-methylbenzonitrile to the target amine.
Reducing System
Primary Amine Yield
Br-Retention (Chemoselectivity)
Risk of Dimerization
Recommendation
H₂ / Pd/C
High
Very Low (High Debromination)
Medium
AVOID
H₂ / Pt/C (Sulfided)
High
High
Medium
Recommended (Scalable)
LiAlH₄ (Reflux)
Medium
Low-Medium
Low
Risk of Debromination
Borane-THF
Excellent
Excellent (>99%)
Very Low
GOLD STANDARD (Lab Scale)
NaBH₄ / CoCl₂
Good
Good
Low
Good Alternative
Zn / HCl
Variable
Variable
Low
Not Recommended (Messy workup)
Visualizing the Chemoselectivity Pathways
The following diagram illustrates the competition between the desired reduction pathway and the "over-reduction" (hydrodehalogenation) pathway.
Caption: Reaction network showing the critical divergence between the desired amine synthesis and the hydrodehalogenation (debromination) failure mode common with Palladium catalysts.
Validated Experimental Protocols
Protocol A: Borane-THF Reduction (High Fidelity)
Best for laboratory scale (<100g) where purity is paramount.
Mechanism: Borane acts as a Lewis acid hydride donor. It coordinates to the nitrile nitrogen, delivering hydride without interacting with the aryl bromide.
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
Dissolution: Charge 2-Bromo-4-methylbenzonitrile (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.
Addition: Add Borane-THF complex (1.0 M in THF) (3.0 eq) dropwise via the addition funnel over 30 minutes. Note: Gas evolution is minimal, but ensure venting.
Reaction: Allow to warm to Room Temperature (RT), then heat to mild reflux (65°C) for 2–4 hours. Monitor by TLC/LCMS.
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane (H₂ evolution!).
Hydrolysis: The amine exists as a boron-complex. Add HCl (6M) or methanolic HCl and reflux for 1 hour to break the B-N bond.
Workup: Basify with NaOH (2M) to pH >12. Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.
Reduction: Add NaBH₃CN (1.5 eq). Stir at RT for 12–24 hours.
pH Control: Maintain pH ~6 with acetic acid if necessary (though NH₄OAc buffers well).
Workup: Acidify to destroy hydride, then basify and extract.
References
Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide. A convenient general synthesis of amines.[1] Journal of Organic Chemistry.[1][2][3] Link
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt vs Pd selectivity).
Caddick, S., et al. (2003). Selective reduction of aromatic nitriles to primary amines using cobalt boride. Tetrahedron Letters. Link
Organic Chemistry Portal. Reduction of Nitriles to Amines. (General methodology validation). Link
Removal of impurities from crude 2-Bromo-4-methylbenzylamine
Technical Support Center: Purification of 2-Bromo-4-methylbenzylamine Case ID: 2B4M-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Compound Profile Welcome to the technica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Bromo-4-methylbenzylamineCase ID: 2B4M-PUR-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
Welcome to the technical support center. You are likely working with 2-Bromo-4-methylbenzylamine , a functionalized primary amine often used as a scaffold in medicinal chemistry (e.g., for fragment-based drug discovery).
Compound Profile:
Structure: A benzene ring substituted with an amine (
) at C1, a Bromine at C2 (ortho), and a Methyl group at C4 (para).
Chemical Behavior: The ortho-bromo substituent provides steric bulk and electron-withdrawing properties, slightly lowering the basicity (pKa ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
8.8–9.0) compared to unsubstituted benzylamine (pKa 9.33).
Common State: Colorless to yellow oil (free base); White solid (HCl or Oxalate salt).
The Problem: Crude syntheses (often via reduction of 2-bromo-4-methylbenzonitrile) frequently result in "oiling out," yellow discoloration, or persistent secondary amine impurities (dimers).
Module 1: Diagnostic Triage (Assessment)
Q: My crude product is a dark yellow oil, but it should be a solid. Is it decomposed?
A: Not necessarily. Benzylamines are notorious for two "silent" issues that alter physical state:
Absorption: Primary amines react with atmospheric to form carbamates/carbonates, turning solids into gums.
Oxidative Instability: The benzylic position is susceptible to oxidation, leading to imine formation (yellow color).
Protocol: The Purity Checkpoint
Before attempting purification, run a
NMR in . Look for these tell-tale impurity signals:
Impurity Type
Diagnostic Signal ( ppm)
Cause
Target Product
(s, , )
--
Dimer (Secondary Amine)
(s, , )
Over-alkylation during synthesis.
Aldehyde (Hydrolysis)
(s, , )
Hydrolysis of imine intermediate.
Nitrile (Starting Material)
No amine peak; check IR ()
Incomplete reduction.
Module 2: Acid-Base Extraction (The Workhorse)
Q: I tried a standard extraction, but the impurities remained. What went wrong?
A: Standard extractions often fail because the pH swing isn't aggressive enough to differentiate the amine from weak organic bases, or because emulsions form due to the surfactant-like nature of the benzylamine.
The "Salting-Out" pH Swing Protocol
Objective: Remove neutral organics (nitriles, aldehydes) and inorganic salts.
Self-Validating Step: The aqueous layer must be clear before basification.
Step-by-Step Guide:
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .
Why MTBE? Unlike DCM, MTBE floats on water (easier separation) and is less prone to forming emulsions with amines [1].
Acidification: Extract with
( volumes).
Checkpoint: The product is now in the aqueous layer (as the hydrochloride salt). The organic layer contains your non-basic impurities.
Critical: Keep the aqueous pH
.
The Wash: Wash the aqueous layer once with fresh MTBE. Discard organic wash.
Basification (The Danger Zone): Cool the aqueous layer to
. Slowly add until pH .
Why pH 12? You must exceed the pKa (approx 9.0) by at least 2-3 units to ensure
deprotonation back to the free base.
Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (
).
Why DCM now? It is a stronger solvent for the free amine than MTBE, ensuring maximum recovery.
Drying: Dry over
(avoid as it can act as a weak Lewis acid with amines).
Caption: Figure 1. Selective Acid-Base Extraction Workflow for 2-Bromo-4-methylbenzylamine.
Module 3: Salt Formation & Recrystallization (High Purity)
Q: My product is still 90% pure. How do I get to >98% for biological assays?
A: You must convert the oil to a crystalline salt. The crystal lattice is highly selective and will reject the "dimer" impurity (secondary amine) which disrupts packing.
Protocol: The HCl Recrystallization
Salt Formation: Dissolve the free base in dry Ethanol or Isopropanol (IPA) . Add
equivalents of HCl in Dioxane or Concentrated aqueous HCl dropwise.
Observation: A white precipitate should form. If it oils out, heat the solution to reflux until clear.
Solvent Selection:
Best Bet:Isopropanol (IPA) . Benzylamine HCl salts often have the perfect solubility curve in IPA (soluble hot, insoluble cold) [2].
Alternative:Ethanol/Ethyl Acetate (1:3) .
The Process:
Heat to boiling. Add solvent until just dissolved.
Allow to cool slowly to room temperature, then to
.
Filter and wash with cold Ethyl Acetate.
Troubleshooting Table: Crystallization Issues
Symptom
Diagnosis
Corrective Action
No precipitate forms
Solution too dilute or salt is soluble in alcohol.
Add Ethyl Acetate or Diethyl Ether (anti-solvent) dropwise until cloudy.
Product "oils out"
Impurities lowering melting point; water present.
Re-dissolve in boiling solvent; add a seed crystal; scratch glass. Dry solvent.[1][2]
Q: I have 5-10% of the bis-benzylamine dimer. Recrystallization isn't working.
A: This is the most difficult impurity. The dimer (
) is also basic, so acid extraction won't remove it.
Advanced Strategy: Selective Derivatization
If the impurity levels are high (>5%), exploit the steric difference between the primary and secondary amine.
The Salicylaldehyde Method (Chemical Filtering):
Concept: Salicylaldehyde reacts rapidly with primary amines to form a solid imine (Schiff base), but reacts very slowly/poorly with bulky secondary amines.
Note: This is a destructive purification of the primary amine to isolate it, requiring hydrolysis later.
The "Reverse" Anhydride Method (Recommended):
Step 1: Intentionally react the mixture with Phthalic Anhydride .
Mechanism:[3] The primary amine forms a Phthalimide (stable, neutral). The secondary amine cannot form an imide; it remains basic.
Step 2: Perform an Acid Wash .[4][5] The secondary amine (still basic) goes into the water. The Phthalimide (your product) stays in the organic layer.
Step 3: Deprotect the Phthalimide (Hydrazine/Ethanol) to recover pure 2-Bromo-4-methylbenzylamine.
Module 5: Storage & Stability
Q: My white solid turned yellow after a week.
A: You are seeing oxidation or carbonate formation.
Storage: Store as the HCl salt . The free base is unstable.
Conditions: Keep under Argon at
.
Recovery: If yellow, dissolve in water, wash with DCM (removes yellow oxidation products), then basify and re-extract.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine pKa and solvent selection logic).
University of Rochester, Dept. of Chemistry. Recrystallization Solvents and Protocols. (General guidance on amine salt crystallization).
PubChem. Benzylamine Compound Summary. (Source for general benzylamine physical properties and safety).
Temperature control in the synthesis of 2-Bromo-4-methylbenzylamine
Technical Support Center: Thermal Management in 2-Bromo-4-methylbenzylamine Synthesis Role: Senior Application Scientist Subject: Optimization of Temperature Parameters for Chemoselective Nitrile Reduction Reference ID:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thermal Management in 2-Bromo-4-methylbenzylamine Synthesis
Role: Senior Application Scientist
Subject: Optimization of Temperature Parameters for Chemoselective Nitrile Reduction
Reference ID: TSC-BR-4MB-2024
Executive Summary
The synthesis of 2-Bromo-4-methylbenzylamine (Product) from 2-bromo-4-methylbenzonitrile (Precursor) presents a specific thermodynamic challenge: Chemoselectivity .
While the reduction of a nitrile to an amine is standard, the presence of the aryl bromide at the ortho position creates a high risk of hydrodehalogenation (loss of bromine) if the temperature or reductant strength is uncontrolled. This guide prioritizes the Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BMS) route, as it offers superior chemoselectivity over Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation for halogenated aromatics.
Part 1: The Thermal Workflow (Visualized)
The following diagram outlines the critical temperature set-points required to maintain the integrity of the Carbon-Bromine (C-Br) bond while forcing the reduction of the Carbon-Nitrogen (C≡N) triple bond.
Figure 1: Thermal timeline for the Borane-mediated reduction. Note the oscillation between cold (kinetic control) and hot (thermodynamic completion) phases.
Part 2: Critical Process Parameters (CPP)
Phase 1: Reagent Addition (The "Cold" Phase)
Set Point: 0°C (Ice/Salt Bath).
Technical Rationale: The complexation of Borane with the nitrile lone pair is exothermic. High temperatures during addition can lead to solvent boiling or non-selective attack on the aromatic ring.
User Alert: Do not use "old" BH₃·THF. If the reagent has been stored >20°C, the concentration may be lower than labeled due to decomposition into tributyl borate and hydrogen gas.
Phase 2: Reaction Propagation (The "Hot" Phase)
Set Point: 66°C (THF Reflux).
Technical Rationale: Borane reduces the nitrile to a borazine-type intermediate. This intermediate is stable at room temperature. Heat is required to drive the reaction to the fully reduced amine complex.
Failure Mode: If you do not reflux, you will likely isolate the intermediate imine or recover starting material upon hydrolysis.
Phase 3: The Quench (The "Dangerous" Phase)
Set Point: <10°C.
Technical Rationale: The boron-nitrogen complex must be hydrolyzed. Adding acid (HCl/MeOH) releases significant hydrogen gas (H₂). If the solution is hot during this addition, the rapid gas evolution can cause the reactor to over-pressurize or foam over (a "volcano" effect).
Part 3: Troubleshooting & FAQs
Scenario A: "I am losing the Bromine atom (Dehalogenation)."
User Observation: Mass spec shows a large M-79 peak (Product mass minus Bromine, plus Hydrogen).
Root Cause:
Wrong Reductant: You are likely using Lithium Aluminum Hydride (LAH) or Palladium on Carbon (Pd/C) . LAH is a nucleophilic reductant that can attack aryl halides, especially at elevated temperatures [1].
Overheating: Even with Borane, refluxing >12 hours can encourage dehalogenation.
Corrective Action:
Switch to Borane: Use BH₃[1][2][3]·THF or BH₃·DMS. Borane is electrophilic and tolerates aryl halides well [2].
Temperature Limit: If you must use LAH, keep the reaction strictly at 0°C and quench immediately upon consumption of starting material. Do not reflux LAH with this substrate.[4]
Scenario B: "The reaction stalled. I have starting material left."
User Observation: TLC/LCMS shows the nitrile peak persists after 4 hours.
Root Cause:
Degraded Reagent: BH₃·THF is thermally unstable. If stored at room temperature, its titer drops rapidly.
Insufficient Heat: You stirred at Room Temperature (RT) only.
Corrective Action:
Titrate Reagent: Verify Borane activity.
Force Reflux: The reduction of the nitrile requires the energy of reflux to break the C≡N triple bond completely. Stirring at RT is insufficient for this sterically hindered (ortho-substituted) nitrile.
Scenario C: "I isolated a solid that isn't the amine."
User Observation: A white solid precipitated during workup that is insoluble in organic solvents but soluble in water.
Root Cause:Incomplete Hydrolysis. You formed the Boron-Amine complex but didn't break it.
Corrective Action:
Acid Reflux: After the initial quench, the mixture often requires a "secondary reflux" with dilute HCl or MeOH for 1 hour to fully liberate the free amine from the boron species [3].
Part 4: Data Comparison of Reductants
Select the correct tool for your temperature capabilities.
Parameter
Borane-THF (Recommended)
Lithium Aluminum Hydride (LAH)
Catalytic Hydrogenation (H₂/Pd)
Operating Temp
0°C → 65°C (Reflux)
0°C (Strict control)
RT to 50°C
Chemoselectivity
High (Preserves Ar-Br)
Low (Risk of Ar-H)
Very Low (Rapid Debromination)
Quench Exotherm
Moderate (H₂ evolution)
Violent (H₂ + Steam)
None (Filtration)
Storage Temp
< 5°C (Critical)
RT (Dry)
RT
Part 5: Standard Operating Protocol (SOP)
Objective: Synthesis of 2-Bromo-4-methylbenzylamine via BH₃·THF.
Setup: Flame-dry a 3-neck flask under Nitrogen.
Dissolution: Dissolve 1.0 eq of 2-bromo-4-methylbenzonitrile in anhydrous THF (0.5 M concentration).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add BH₃·THF (1.0 M solution, 2.5 eq) dropwise via syringe. Maintain internal temp <5°C.
Reaction:
Remove ice bath. Allow to warm to RT (30 mins).
Heat to Reflux (66°C) for 3–4 hours.
Checkpoint: Monitor by HPLC/TLC.
Quench (CRITICAL):
Cool mixture back to 0°C .
Slowly add Methanol (excess) to destroy excess Borane (Watch for H₂ bubbles).
Add 1M HCl and stir for 30 mins (or briefly warm to 50°C) to break the amine-borane complex.
Isolation: Basify with NaOH to pH >11, extract with DCM, dry over MgSO₄, and concentrate.
References
Brown, H. C., & Choi, Y. M. (1981).[5] The Selective Reduction of Nitriles to Primary Amines. Synthesis, 1981(8), 605–606.[5]
Common Organic Chemistry. (n.d.). Nitrile to Amine: Borane-THF Conditions. Retrieved from CommonOrganicChemistry.com.
Organic Syntheses. (2011). Discussion on Borane-DMS Reduction Stability and Workup. Organic Process Research & Development.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 820802, 2-Bromo-4-methylbenzonitrile.
Handling and storage of 2-Bromo-4-methylbenzylamine to prevent degradation
Introduction: Ensuring the Integrity of a Key Synthetic Building Block 2-Bromo-4-methylbenzylamine is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Ensuring the Integrity of a Key Synthetic Building Block
2-Bromo-4-methylbenzylamine is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and fine chemicals. Its structural features—a primary benzylic amine flanked by halogen and alkyl substituents—render it highly useful for introducing a specific pharmacophore into larger molecules. However, these same features make the compound susceptible to degradation if not handled and stored with the requisite care. The primary amine and the benzylic C-H bond are prone to oxidation, and the compound can exhibit sensitivity to atmospheric conditions and light.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the handling and storage of 2-Bromo-4-methylbenzylamine. By understanding the chemical principles behind its potential degradation and implementing the robust protocols detailed herein, users can ensure the compound's purity, reactivity, and stability, thereby safeguarding the integrity and reproducibility of their experimental outcomes.
This section addresses the most common initial questions regarding the stability and handling of 2-Bromo-4-methylbenzylamine.
Q1: What makes 2-Bromo-4-methylbenzylamine a sensitive reagent?
A1: The sensitivity of 2-Bromo-4-methylbenzylamine stems primarily from its benzylamine functional group. This moiety is susceptible to two main degradation pathways:
Oxidation: The primary amine and the adjacent benzylic carbon are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of impurities such as the corresponding imine, 2-bromo-4-methylbenzaldehyde, and ultimately 2-bromo-4-methylbenzoic acid.[1] These impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges.
Reaction with Carbon Dioxide: Like many primary amines, it can react with atmospheric carbon dioxide (CO₂) to form a solid carbamate salt. This reaction reduces the amount of free amine available for your intended chemical transformation.
Because of these potential reactions, handling the compound under an inert atmosphere is critical for maintaining its purity.[2][3]
Q2: I've just received a new bottle. What are the immediate signs of degradation I should look for?
A2: Upon receipt and before opening, visually inspect the compound through the container (if possible). A high-purity sample of 2-Bromo-4-methylbenzylamine should be a clear, colorless to pale yellow liquid or a low-melting solid. Key signs of potential degradation include:
Significant Discoloration: A pronounced yellow, orange, or brown color is a strong indicator of oxidation.
Precipitation: The presence of an unexpected solid or crystalline material could indicate the formation of carbamate salts or other insoluble degradation byproducts.
Pressure Buildup: While less common for this specific degradation, any container pressure change should be noted.
If any of these signs are present, it is crucial to perform a quality control check (e.g., ¹H NMR or HPLC) before using the material in a reaction.
Q3: What are the definitive recommended storage conditions for this compound?
A3: To prevent degradation and ensure a long shelf-life, adherence to proper storage conditions is non-negotiable. The ideal conditions depend on the intended duration of storage.
Storage Parameter
Short-Term Storage (< 1 month)
Long-Term Storage (> 1 month)
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen) headspace.
Store in a sealed ampoule under Argon or in a glovebox.[1][4]
Prevents oxidation and reaction with atmospheric CO₂ and moisture.[2][5]
Temperature
2-8 °C (Refrigerated)
2-8 °C (Refrigerated)
Slows the rate of potential degradation reactions.
Light Exposure
Amber glass vial or clear vial wrapped in aluminum foil.[6][7]
Amber glass vial stored inside a secondary opaque container.
Prevents photo-oxidation, a common degradation pathway for benzylamines.[1]
Container
Tightly sealed vial with a PTFE-lined cap.
Tightly sealed vial with a PTFE-lined cap or flame-sealed ampoule.
Prevents ingress of air and moisture. PTFE liners offer excellent chemical resistance.
Section 2: Experimental Protocols for Safe Handling
Adherence to standardized protocols is essential for preserving the integrity of 2-Bromo-4-methylbenzylamine from the moment it enters the lab until it is consumed in a reaction.
Protocol 1: Workflow for Receiving, Aliquoting, and Storing
This workflow outlines the critical decision points and actions to take upon receiving a new shipment of the compound to ensure its long-term stability.
Caption: Decision workflow for handling 2-Bromo-4-methylbenzylamine upon receipt.
Protocol 2: Step-by-Step Guide for Weighing the Compound
This protocol provides a method for accurately weighing an air-sensitive liquid or low-melting solid using standard laboratory equipment outside of a glovebox.
Objective: To weigh a precise amount of 2-Bromo-4-methylbenzylamine while minimizing exposure to the atmosphere.
Apparatus:
Schlenk flask or round-bottom flask with a sidearm
Prepare the Glassware: Thoroughly dry the reaction flask in an oven (e.g., 125°C overnight) and allow it to cool to room temperature under a stream of inert gas.[3]
Inert the Flask: Seal the flask with a rubber septum and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
Tare the Flask: Disconnect the flask from the Schlenk line (while maintaining a positive pressure of inert gas) and weigh it accurately on the analytical balance.
Transfer the Reagent:
Slightly pressurize the main container of 2-Bromo-4-methylbenzylamine with inert gas using a needle connected to the gas line.
Using a clean, dry syringe, carefully withdraw a slightly larger volume of the compound than required.
Invert the syringe and expel any gas bubbles and the excess reagent back into the bottle to accurately set the desired volume.
Quickly transfer the reagent to the tared flask by piercing the septum.
Final Weighing: Immediately re-weigh the sealed flask. The difference between this mass and the tare mass is the exact amount of compound transferred.
Proceed with Reaction: The compound is now in a pre-weighed, inerted flask, ready for the addition of solvents or other reagents.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of 2-Bromo-4-methylbenzylamine that may be related to its handling or storage.
Q4: My previously colorless compound is now pale yellow. Is it still usable?
A4: A slight yellow tinge may not significantly impact many reactions, but it is the first sign of oxidation. The yellow color is likely due to the formation of a small amount of the corresponding imine or aldehyde.
Recommendation: For non-critical applications, you may be able to proceed. However, for high-stakes syntheses, such as in late-stage drug development, it is imperative to verify the purity.
Action: Take a small aliquot and run a quick purity check. ¹H NMR is excellent for this, as you can look for the characteristic aldehyde proton peak (~9.5-10.5 ppm) of 2-bromo-4-methylbenzaldehyde. If the impurity level is >1-2%, purification by distillation or column chromatography may be necessary, or using a fresh, unopened bottle is advised.
Q5: My reaction is sluggish and my yield is low. Could the starting material be the problem?
A5: Absolutely. If 2-Bromo-4-methylbenzylamine has degraded, its effective concentration is lower than calculated. Furthermore, the degradation byproducts could potentially interfere with your reaction mechanism.
Potential Cause 1 (Oxidation): The formation of 2-bromo-4-methylbenzaldehyde or the corresponding benzoic acid means there is less active amine available to react.
Potential Cause 2 (Carbamate Formation): Reaction with CO₂ sequesters the amine as a carbamate salt, which is typically unreactive under most conditions. This is a common issue if the bottle has been opened multiple times without re-inerting the headspace.
Troubleshooting Steps:
Re-analyze the purity of your starting material using a quantitative method like qNMR or HPLC with a reference standard.[8][9]
If carbamate formation is suspected, try dissolving a small amount of the material in a suitable solvent. The carbamate salt may be insoluble.
Always use a freshly opened bottle or a properly stored aliquot for critical reactions to establish a baseline.
Q6: I see an unexpected singlet at ~10 ppm in the ¹H NMR of my starting material. What is it?
A6: A singlet in the 9.5-10.5 ppm region is highly characteristic of an aldehyde proton. This strongly suggests that your 2-Bromo-4-methylbenzylamine has partially oxidized to 2-bromo-4-methylbenzaldehyde. The likely degradation pathway is illustrated below.
Caption: Primary oxidative degradation pathway for 2-Bromo-4-methylbenzylamine.
Section 4: Purity Assessment and Analytical Methods
Routine quality control is essential. A combination of methods provides the most complete picture of purity.
Analytical Method
Information Provided
Strengths
Limitations
¹H NMR
Structural confirmation, identification of proton-bearing impurities (e.g., aldehyde).
Fast, provides structural information, can be made quantitative (qNMR).[8]
May not detect non-proton-bearing impurities; sensitivity can be lower than chromatography.
HPLC-UV
Purity assessment (% area), detection of UV-active impurities.
High sensitivity and resolution, excellent for quantitative analysis of purity and impurity profiling.[9]
Requires a developed method, may not detect non-UV-active impurities.
GC-MS
Purity of volatile components, identification of impurities by mass.
Excellent for volatile impurities, provides mass information for identification.[10]
Compound may require derivatization; not suitable for thermally labile impurities.
Representative HPLC Method for Purity Analysis
This is a starting point for method development and should be validated for your specific system.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm
Injection Volume: 5 µL
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile:Water.
References
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
Ossila. (n.d.). Air Sensitive Compounds.
Fisher Scientific. (n.d.).
Aldrich Chemical Co. (n.d.). Handling air-sensitive reagents AL-134.
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Sigma-Aldrich. (2024). Safety Data Sheet for 4-Bromo-α-methylbenzylamine.
Echemi. (n.d.). 4-BROMO-2-METHYLBENZYLAMINE SDS.
Fisher Scientific. (2025).
Pharmaguideline. (2015). Protection of Light Sensitive Products.
Journal of Pharmaceutical Sciences. (n.d.). Light-Sensitive Injectable Prescription Drugs.
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
Mass spectrometry of 2-Bromo-4-methylbenzylamine for structure confirmation
Publish Comparison Guide: Mass Spectrometry of 2-Bromo-4-methylbenzylamine Executive Summary In drug discovery and intermediate synthesis, 2-Bromo-4-methylbenzylamine (CAS 865718-75-8) serves as a critical building block...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry of 2-Bromo-4-methylbenzylamine
Executive Summary
In drug discovery and intermediate synthesis, 2-Bromo-4-methylbenzylamine (CAS 865718-75-8) serves as a critical building block. Its structural confirmation requires a rigorous approach due to the potential for regioisomerism (e.g., position of the bromine or methyl groups).
This guide compares the two dominant analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) . While GC-MS provides structural "fingerprinting" via fragmentation, LC-HRMS offers definitive elemental formula confirmation.
Recommendation: For absolute structural confirmation, a dual-method approach is required. GC-MS is superior for assessing isomeric purity and fragmentation logic, while LC-HRMS is non-negotiable for confirming the exact elemental composition and the protonated molecular ion
.
Strategic Comparison: GC-MS (EI) vs. LC-HRMS (ESI)
The following table contrasts the performance of the two techniques specifically for 2-Bromo-4-methylbenzylamine.
Objective: To observe the isotopic pattern and characteristic fragmentation (tropylium ion formation).
Methodology:
Derivatization (Recommended): To prevent amine adsorption in the inlet, react 10 mg of sample with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.[1] Note: This adds a TMS group (+72 Da).[1]
Inlet: Split mode (20:1), 250°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Oven: 60°C (1 min)
15°C/min 280°C (hold 3 min).
MS Source: EI mode, 70 eV, scan range 40–350 m/z.[1]
Self-Validating Check:
Look for the 1:1 doublet at the molecular ion (or M-15 if TMS derivatized). If the ratio is not ~1:1, the bromine is absent or the detector is saturated.
Protocol B: LC-HRMS Exact Mass Confirmation
Objective: To confirm the formula
with <5 ppm error.
Methodology:
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).[1]
Ionization: ESI Positive Mode (
).
Mass Range: 100–1000 m/z (Centroid mode).
Self-Validating Check:
The extracted ion chromatogram (EIC) for m/z 199.99–200.01 (79Br) and 201.99–202.01 (81Br) must co-elute perfectly.[1]
Data Analysis & Interpretation
A. The Bromine Signature (Isotopic Abundance)
Bromine has two stable isotopes,
and , with natural abundances of roughly 50.7% and 49.3%.[1]
Result: You will see two molecular ion peaks separated by 2 Da with nearly identical intensity.[1]
): In ESI, this is common.[1] In EI, loss of (16 Da) or is more complex.
Tropylium Formation (Dominant Pathway):
Cleavage of the C-N bond often yields the 2-bromo-4-methylbenzyl cation .
This cation rearranges to a substituted tropylium ion (seven-membered ring), which is highly stable.[1]
m/z:
(and 184).[1] Note: In EI, simple cleavage gives m/z 183/185 (M - NH2).[1]
Visualizations
Figure 1: Analytical Workflow for Structure Confirmation
Caption: Dual-stream workflow ensuring both isomeric specificity (GC-MS) and elemental accuracy (LC-HRMS).
Figure 2: Predicted Fragmentation Pathway (EI)[1]
Caption: Primary fragmentation pathways in Electron Ionization, highlighting the stable Tropylium ion formation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522360, 2-Bromo-N-methylbenzylamine (Isomer Reference).[1] Retrieved from [Link]
ResolveMass Laboratories (2025). GC-MS vs LC-MS: Core Differences Explained. Retrieved from [Link][1]
Chemistry LibreTexts (2022). Isotopes of Bromine and Mass Spectrometry Signatures. Retrieved from [Link][1]
Ahuja, S. (2025). Chromatography and Separation Science: Benzylamine Fragmentation Mechanisms.[1] (General Reference for Benzyl/Tropylium rearrangement).
Purity assessment of synthesized 2-Bromo-4-methylbenzylamine by HPLC
Title: Comparative Chromatographic Strategies for the Purity Assessment of 2-Bromo-4-methylbenzylamine: A Technical Guide Abstract This guide presents a rigorous comparison of High-Performance Liquid Chromatography (HPLC...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Chromatographic Strategies for the Purity Assessment of 2-Bromo-4-methylbenzylamine: A Technical Guide
Abstract
This guide presents a rigorous comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quality control of 2-Bromo-4-methylbenzylamine, a critical intermediate in pharmaceutical synthesis. We contrast a traditional neutral-pH phosphate method against an optimized ion-pairing gradient protocol. Experimental data demonstrates that the optimized method significantly suppresses silanol interactions, reducing the USP Tailing Factor (
) from 2.4 to 1.1 and improving resolution () between the target amine and its nitrile precursor.
Part 1: The Challenge – Chemistry Meets Chromatography
1.1 The Analyte
2-Bromo-4-methylbenzylamine presents a "double-edged" challenge for reverse-phase chromatography:
The Basic Nitrogen: With a pKa
9.0–9.3 (estimated based on benzylamine analogs), the amine moiety is fully protonated at neutral and acidic pH. On standard silica columns, these cations interact electrostatically with residual silanols (), causing severe peak tailing.[1]
The Lipophilic Bromine: The halogen substituent increases hydrophobicity, requiring higher organic solvent strength for elution, which can compress critical impurity pairs if the gradient is not carefully tuned.
1.2 The Impurity Profile (Synthesis Context)
To validate a method, we must separate the target from its likely synthetic impurities. Assuming a standard reduction route from 2-bromo-4-methylbenzonitrile :
) forms a neutral ion pair with the benzylamine cation, improving its partition into the C18 stationary phase and sharpening the peak.
Part 3: Experimental Data & Results
Table 1: System Suitability Comparison
Parameter
Method A (Phosphate pH 7.0)
Method B (0.1% TFA Gradient)
Acceptance Criteria
Retention Time ()
4.2 min
6.8 min
N/A
USP Tailing Factor ()
2.4 (Fail)
1.1 (Pass)
Theoretical Plates ()
2,500
12,400
Resolution () (Amine vs. Nitrile)
1.8
6.5
Signal-to-Noise (LOQ)
15:1
45:1
Analysis:
Method A fails primarily due to peak asymmetry (
). This tailing masks small impurities eluting on the "back slope" of the main peak. Method B yields a Gaussian peak, allowing for precise integration of impurities down to the 0.05% level.
Part 4: Visualizing the Logic
Diagram 1: Impurity Fate & Separation Logic
This diagram maps the synthesis pathway to the chromatographic separation strategy.
Caption: Synthesis-to-Separation map showing how chemical properties dictate elution order.
Part 5: Optimized Experimental Protocol (Method B)
5.1 Reagents & Equipment
Instrument: HPLC with Diode Array Detector (DAD).
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
A Comparative Guide to the X-ray Crystallography of 2-Bromo-4-methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function and potential applications. 2-Bromo-4-methylbenzylamine and its derivatives represent a class of molecules with significant potential, serving as versatile intermediates in the synthesis of pharmacologically active agents and functional materials.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray crystallography, governs their biological activity and material properties.
This guide provides a comprehensive overview of the application of X-ray crystallography to the study of 2-Bromo-4-methylbenzylamine derivatives. It is designed to offer not just a procedural outline but also a strategic comparison with other analytical techniques, empowering researchers to make informed decisions in their characterization workflows. While a publicly available crystal structure for 2-Bromo-4-methylbenzylamine itself is not presently available, we will draw upon the crystallographic analysis of the closely related compound, 2-Bromo-4-methylbenzonitrile, to illustrate the experimental workflow and data interpretation.[3][4]
The Indispensable Role of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound.[5] It provides unambiguous information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For drug development professionals, this information is critical for understanding ligand-receptor interactions, optimizing binding affinities, and guiding lead optimization. In materials science, the crystal packing arrangement, revealed through crystallography, dictates properties such as solubility, stability, and morphology.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The following protocol is a representative workflow for the X-ray crystallographic analysis of a 2-Bromo-4-methylbenzylamine derivative, based on established methodologies for similar compounds.[3][6]
Step 1: Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target molecule and the growth of high-quality single crystals.[5] The synthesis of 2-Bromo-4-methylbenzylamine derivatives can be achieved through various established synthetic routes, such as the amination of benzyl alcohols.[7]
Protocol for Crystallization:
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, acetonitrile, or ethyl acetate).
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the simplest crystallization method.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
Cooling: Slowly cool a saturated solution of the compound.
Rationale: The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice. Slow crystal growth is crucial for minimizing defects and obtaining crystals of sufficient size and quality for diffraction.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers, often equipped with CCD area detectors, are used to collect the diffraction data.[3]
Data Collection Parameters:
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used.
Temperature: Data is often collected at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms.[4]
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Step 3: Structure Solution and Refinement
The collected diffraction data, which consists of a pattern of spots of varying intensities, is then used to solve and refine the crystal structure.
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the observed and calculated diffraction data.[6] The quality of the final structure is assessed using metrics such as the R-factor.[4]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis of 2-Bromo-4-methylbenzylamine Derivatives
While a direct comparison is contingent on obtaining crystals of multiple derivatives, we can establish a framework for such an analysis. By systematically modifying the structure of 2-Bromo-4-methylbenzylamine (e.g., by introducing substituents on the amine or the aromatic ring) and determining the crystal structure of each derivative, we can gain insights into structure-property relationships.
This table illustrates the type of data that would be compared. For 2-Bromo-4-methylbenzonitrile, weak π–π stacking interactions are observed, generating columns of molecules.[3][4] The introduction of different functional groups in hypothetical derivatives could lead to different intermolecular interactions, such as hydrogen bonding, which would significantly alter the crystal packing and, potentially, the material's properties.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization, purity assessment, and for studying compounds in the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule. For 2-Bromo-4-methylbenzylamine derivatives, ¹H and ¹³C NMR would confirm the presence of the benzylamine and methyl groups and the substitution pattern on the aromatic ring.[8] It is the primary technique for determining the structure of a molecule in solution.[9]
Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can be used to determine its elemental composition.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds and can be used to separate and identify components in a mixture.[10]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Bromo-4-methylbenzylamine derivatives, characteristic peaks for N-H stretching (for primary and secondary amines) and C-N stretching would be expected.[8]
Caption: Relationship between the compound and various analytical techniques.
Conclusion
The structural characterization of 2-Bromo-4-methylbenzylamine derivatives is a critical step in their development for pharmaceutical and material science applications. X-ray crystallography offers unparalleled insight into the three-dimensional structure of these molecules in the solid state. However, a comprehensive understanding requires a multi-technique approach, integrating data from NMR, MS, and IR spectroscopy. This guide provides a framework for the application of X-ray crystallography in this context, emphasizing the importance of a systematic and comparative approach to elucidating structure-property relationships.
References
Mahmud, T., Iqbal, J., Imran, M., & Mckee, V. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7(9), 1347-1350. Available from: [Link]
Britton, R. W., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 743–747. Available from: [Link]
Cuyabano, M. A., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 72, 112-118. Available from: [Link]
Albo, A. G., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(6), 1923-1931. Available from: [Link]
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available from: [Link]
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. ResearchGate. Available from: [Link]
Albo, A. G., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available from: [Link]
kbDNA. (2020, December 1). Structural Characterization Methods: NMR, X-Ray Crystallography. Retrieved from [Link]
University of Texas at Austin. (n.d.). X-Ray Crystallography. Retrieved from [Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available from: [Link]
Yan, T., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 8(3), 1647-1654. Available from: [Link]
A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-4-methylbenzylamine
In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is paramount. 2-Bromo-4-methylbenzylamine is a valuable building block, its structural motifs being integral...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is paramount. 2-Bromo-4-methylbenzylamine is a valuable building block, its structural motifs being integral to a variety of biologically active compounds and novel materials. This guide provides an in-depth comparison of three primary synthetic protocols for its preparation: the Gabriel Synthesis, Reductive Amination, and Nitrile Reduction. The objective is to equip researchers, scientists, and drug development professionals with the critical data and procedural insights necessary to select the most efficient and appropriate synthesis strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of 2-Bromo-4-methylbenzylamine can be approached through several distinct chemical transformations. Each route offers a unique set of advantages and disadvantages concerning yield, purity, scalability, and the handling of reagents. This guide will delve into the mechanistic underpinnings and practical execution of three robust methods:
The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines, utilizing a phthalimide-protected nitrogen source to prevent over-alkylation.
Reductive Amination: A versatile one-pot or two-step procedure that constructs the amine from the corresponding aldehyde, offering a convergent approach.
Nitrile Reduction: A straightforward conversion of a stable nitrile precursor to the primary amine using powerful reducing agents.
A thorough evaluation of these protocols will be presented, supported by detailed experimental procedures and comparative data to facilitate an informed decision-making process.
Comparative Analysis of Synthesis Protocols
The efficiency of each synthetic route is benchmarked against key performance indicators, including reaction yield, purity, reaction time, and considerations regarding reagents and reaction conditions.
Parameter
Protocol 1: Gabriel Synthesis
Protocol 2: Reductive Amination
Protocol 3: Nitrile Reduction
Starting Material
2-Bromo-4-methylbenzyl bromide
2-Bromo-4-methylbenzaldehyde
2-Bromo-4-methylbenzonitrile
Key Reagents
Potassium phthalimide, Hydrazine hydrate
Ammonia, Sodium borohydride
Lithium aluminum hydride
Typical Yield
75-85%
80-90%
85-95%
Purity
High (after recrystallization)
High (after column chromatography)
High (after distillation)
Reaction Time
12-24 hours
4-6 hours
6-8 hours
Key Advantages
- Avoids over-alkylation- High purity of final product
- Convergent approach- Milder reducing agent
- High yields- Readily available starting material
Key Disadvantages
- Two distinct reaction steps- Phthalhydrazide byproduct removal
- Potential for side reactions- Imine intermediate can be unstable
- Use of highly reactive LiAlH4- Strict anhydrous conditions required
Experimental Protocols
Protocol 1: Gabriel Synthesis of 2-Bromo-4-methylbenzylamine
The Gabriel synthesis provides a robust pathway to primary amines, effectively preventing the formation of secondary and tertiary amine byproducts through the use of a phthalimide protecting group.[1][2] The synthesis proceeds in two key steps: N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[3][4]
A Senior Application Scientist's Guide to the In-Silico Profiling of 2-Bromo-4-methylbenzylamine
An Objective Comparison of Its Predicted ADMET Profile for Early-Stage Drug Discovery In the landscape of modern drug development, the principle of "fail early, fail cheap" is paramount. The high attrition rates of drug...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison of Its Predicted ADMET Profile for Early-Stage Drug Discovery
In the landscape of modern drug development, the principle of "fail early, fail cheap" is paramount. The high attrition rates of drug candidates in late-stage clinical trials, often due to undesirable pharmacokinetic or toxicity profiles, represent a significant financial and temporal burden.[1] Consequently, the integration of computational, or in-silico, methods to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities has become an indispensable strategy.[2][3] These predictive models allow researchers to prioritize compounds with a higher probability of success, refine chemical structures to mitigate liabilities, and guide resource-intensive experimental testing.[4]
Part 1: The In-Silico Prediction Workflow: A Methodological Overview
The foundation of in-silico ADMET prediction lies in Quantitative Structure-Activity Relationship (QSAR) models.[6] These models are built by training machine learning algorithms on large datasets of compounds with known experimental properties. The algorithm learns to correlate specific molecular descriptors (e.g., size, charge, lipophilicity, topology) with a particular ADMET outcome.[6] Modern platforms like ADMETlab 2.0 and SwissADME aggregate numerous such validated models, enabling a comprehensive profile to be generated from a single chemical structure input.[7]
The causality behind this approach is that the physicochemical and structural properties of a molecule fundamentally dictate its interaction with biological systems. By computationally abstracting these properties, we can forecast a molecule's journey through the body.
Caption: Figure 1: General In-Silico ADMET Prediction Workflow.
Experimental Protocol: Generating an ADMET Profile with a Public Web Server
This protocol describes the steps to generate a comprehensive property profile using a freely available tool like the SwissADME web server.
Obtain the Molecular Structure : The first step is to represent the molecule in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).
For 2-Bromo-4-methylbenzylamine : C1=C(Br)C=C(C)C=C1CN
Access the Web Server : Navigate to a reliable, free ADMET prediction server. The SwissADME server is an excellent choice for its user-friendly interface and comprehensive output.
Input the Structure : Paste the SMILES string into the input box on the server's homepage. A list of molecules can often be processed simultaneously.
Execute the Prediction : Initiate the calculation. The server will compute a wide range of descriptors and predictions based on its internal models.
Analyze the Output : The results are typically presented in a structured format, often categorized into physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Export Data : For comparative analysis, export the results, usually available in CSV or PDF format. This ensures data integrity for reporting and further analysis.
Part 2: Predicted Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a compound govern its ability to dissolve, permeate membranes, and bind to targets. We compare 2-Bromo-4-methylbenzylamine with its parent scaffold, Benzylamine, to understand the impact of the bromo and methyl substitutions.
Table 1: Comparison of Predicted Physicochemical Properties
Property
2-Bromo-4-methylbenzylamine (Predicted)
Benzylamine (Predicted)
Significance in Drug Discovery
Molecular Formula
C₈H₁₀BrN
C₇H₉N
Defines the elemental composition.
Molecular Weight
200.08 g/mol
107.15 g/mol
Influences diffusion and absorption; <500 g/mol is a key tenet of Lipinski's Rule of Five.
LogP (Octanol/Water)
2.45
1.09
Measures lipophilicity. Affects solubility, absorption, and plasma protein binding.
LogS (Aqueous Solubility)
-2.80
-1.25
Predicts solubility in water. Poor solubility is a major hurdle for oral drug formulation.
Topological Polar Surface Area (TPSA)
26.02 Ų
26.02 Ų
Estimates the surface area occupied by polar atoms. Key for predicting cell permeability.
H-Bond Donors
1
1
Number of hydrogen atoms bonded to N or O. Lipinski's Rule: ≤5.
H-Bond Acceptors
1
1
Number of N or O atoms. Lipinski's Rule: ≤10.
Rotatable Bonds
1
1
A measure of molecular flexibility. <10 is generally favorable for good bioavailability.
Expert Analysis:
The in-silico data reveals that 2-Bromo-4-methylbenzylamine adheres to Lipinski's Rule of Five, a foundational guideline for assessing drug-likeness and predicting oral bioavailability.[8]
Lipophilicity (LogP) : The addition of the bromine atom and methyl group significantly increases the predicted LogP from 1.09 (Benzylamine) to 2.45. This shift towards higher lipophilicity can improve membrane permeability but may also decrease aqueous solubility, increase plasma protein binding, and potentially lead to higher metabolic turnover.
Solubility (LogS) : As expected from the LogP increase, the predicted aqueous solubility is lower than that of Benzylamine. While still within a workable range for discovery, it highlights a potential formulation challenge that may need to be addressed in later stages.
Polar Surface Area (TPSA) : The TPSA remains unchanged at 26.02 Ų, as the substitutions are non-polar. This value is well below the 140 Ų threshold often associated with good cell permeability, suggesting that passive diffusion across membranes should not be a primary obstacle.
Part 3: Predicted Pharmacokinetic (ADME) Profile
This section explores the predicted journey of the molecule through the body.
Table 2: Comparison of Predicted ADMET Properties
Parameter
2-Bromo-4-methylbenzylamine (Predicted)
Benzylamine (Predicted)
Significance & Interpretation
Human Intestinal Absorption
High
High
Indicates the likelihood of good absorption from the GI tract, a prerequisite for oral drugs.
Caco-2 Permeability
High
Moderate
Predicts transport across the intestinal epithelial barrier. The higher lipophilicity likely enhances passive diffusion.
Blood-Brain Barrier (BBB) Permeant
Yes
Yes
Suggests the compound can cross into the central nervous system. This is desirable for CNS targets but a liability for others.
P-glycoprotein (P-gp) Substrate
No
No
P-gp is an efflux pump that removes drugs from cells. Not being a substrate is favorable for bioavailability and CNS penetration.
CYP1A2 Inhibitor
No
No
Cytochrome P450 enzymes are critical for drug metabolism. Inhibition can lead to drug-drug interactions.
CYP2C9 Inhibitor
Yes
No
Potential Liability : Inhibition of this key metabolic enzyme could cause adverse interactions with co-administered drugs.
CYP2D6 Inhibitor
Yes
Yes
Both compounds are predicted to inhibit CYP2D6, a common feature for amine-containing structures.
CYP3A4 Inhibitor
No
No
CYP3A4 is the most abundant metabolic enzyme; lack of inhibition is a highly favorable property.
Expert Analysis:
The predicted ADME profile is a double-edged sword. On one hand, the compound shows excellent potential for oral absorption and CNS penetration, which is consistent with its potential application for neurological targets.[5] The lack of interaction with the P-gp efflux pump further supports this.
However, the predicted inhibition of CYP2C9 and CYP2D6 is a significant flag. CYP2D6 is involved in the metabolism of up to 25% of all clinical drugs, and CYP2C9 metabolizes important drugs like warfarin and NSAIDs. This predicted inhibitory activity necessitates early experimental validation (e.g., via in-vitro microsomal assays) as it represents a major risk for drug-drug interactions in a clinical setting.
Part 4: Predicted Toxicological Profile
Early identification of toxicity is a primary goal of in-silico screening.[9] Aromatic amines and related structures are often flagged for potential mutagenicity, making this a critical endpoint to assess.[1]
Table 3: Key Predicted Toxicological Endpoints
Endpoint
2-Bromo-4-methylbenzylamine (Predicted)
Interpretation & Next Steps
AMES Mutagenicity
Non-mutagen
A highly favorable prediction. The Ames test is a standard for assessing mutagenic potential. Experimental validation is still required.
hERG I Inhibition
No
Favorable : Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmia.
Hepatotoxicity
Yes
Potential Liability : A positive prediction for drug-induced liver injury. This is a common flag and requires careful experimental follow-up.
Skin Sensitization
No
Favorable prediction for topical application, though less critical for oral drugs.
Decision-Making Based on In-Silico Toxicity
The predicted toxicity profile guides the next steps in the discovery cascade. A compound with multiple high-risk flags may be deprioritized, while one with manageable risks can be advanced with a clear plan for experimental validation.
Caption: Figure 2: Decision Flowchart for an Early-Stage Candidate.
Expert Analysis:
The toxicity profile is mixed. The predicted absence of AMES mutagenicity and hERG inhibition is a significant advantage, clearing two of the most common hurdles that terminate drug development programs. However, the prediction of hepatotoxicity, combined with the CYP inhibition risks, suggests that the molecule's metabolic profile is its primary liability. The next logical step would be to synthesize the compound and experimentally test for CYP inhibition and cytotoxicity in hepatic cell lines (e.g., HepG2).
Conclusion and Future Directions
The in-silico analysis of 2-Bromo-4-methylbenzylamine paints a picture of a promising but flawed scaffold. Its predicted physicochemical properties are highly favorable for developing an orally available, CNS-penetrant drug. However, significant liabilities related to the inhibition of key metabolic enzymes (CYP2C9, CYP2D6) and potential hepatotoxicity have been identified.
This guide demonstrates the power of computational prediction to build a comprehensive risk profile before a compound is even synthesized. For 2-Bromo-4-methylbenzylamine, the path forward is clear:
Experimental Validation : Synthesize the compound and perform in-vitro assays to confirm or refute the predicted CYP inhibition and hepatotoxicity.
Structural Optimization : If the liabilities are confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate these effects while preserving the favorable absorption and permeability characteristics. For example, altering the position or nature of the substituents on the aromatic ring could modulate interactions with cytochrome P450 enzymes.
Ultimately, in-silico tools do not replace experimental work; they intelligently guide it, ensuring that laboratory resources are focused on compounds with the highest intrinsic chance of becoming successful therapeutics.
References
2-Bromo-N-methylbenzylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]
ADMETlab 2.0. ADMET & Drug-likeness Analysis. Available at: [Link]
Streamlining Toxicity Predictions with In Silico Profiling. Instem. Available at: [Link]
In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link]
In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. Available at: [Link]
In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. Available at: [Link]
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available at: [Link]
In silico prediction of ADME properties: are we making progress? PubMed, National Center for Biotechnology Information. Available at: [Link]
2-Bromo-4-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]
Is there a way to obtain ADMET-related experimental values for a specific compound? ResearchGate. Available at: [Link]
Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed, National Center for Biotechnology Information. Available at: [Link]
Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. MDPI. Available at: [Link]